molecular formula C21H24O B3054190 2,7-Di-tert-butyl-9H-fluorene-9-one CAS No. 58775-13-6

2,7-Di-tert-butyl-9H-fluorene-9-one

Cat. No.: B3054190
CAS No.: 58775-13-6
M. Wt: 292.4 g/mol
InChI Key: ZSBCVAQRAXTKGV-UHFFFAOYSA-N
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Description

Contextualization within the Fluorenone Chemical Class and Derivatives

2,7-Di-tert-butyl-9H-fluorene-9-one is a derivative of fluorenone, an aromatic organic compound with a fluorene (B118485) backbone featuring a ketone group at the C9 position. wikipedia.org The core structure of fluorenone is a tricyclic system, (C₆H₄)₂CO, which forms the basis for a wide range of derivatives. wikipedia.org The fluorenone chemical class is characterized by this fundamental skeleton, with derivatives arising from the substitution of hydrogen atoms at various positions on the aromatic rings. These substitutions can significantly alter the electronic and physical properties of the parent molecule.

The introduction of tert-butyl groups at the 2 and 7 positions of the fluorenone scaffold, as in this compound, is a strategic modification. These bulky alkyl groups enhance the steric hindrance of the molecule. This increased steric bulk can improve the solubility of the compound in organic solvents and influence its packing in the solid state, which are crucial factors in materials science applications. Furthermore, the positioning of these substituents influences the electronic properties of the molecule.

Fluorenone and its derivatives are known for their distinctive yellow color and fluorescence. wikipedia.org They are often used as building blocks in the synthesis of more complex molecules and functional materials. chemicalbook.com The reactivity of the ketone group and the aromatic rings allows for a variety of chemical transformations, leading to a diverse library of fluorenone-based compounds with tailored properties.

Academic Significance of Fluorene and Fluorenone Scaffolds in Modern Chemistry

The fluorene scaffold, with its planar, electron-rich aromatic system, and its oxidized counterpart, fluorenone, are of significant academic and commercial interest in modern chemistry. wikipedia.orgresearchgate.net These structures serve as fundamental building blocks for a wide array of organic materials due to their unique optical and electronic properties. labxing.com

In the realm of materials science, fluorene-based polymers have gained prominence as active components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.comsigmaaldrich.com The high charge-carrier mobility and efficient electroluminescence of polyfluorenes make them particularly attractive for these applications. ossila.com The 9-position of the fluorene ring is readily functionalized, allowing for the attachment of various side chains to tune the material's properties, such as solubility and processability. wikipedia.org

Fluorenone derivatives, with their electron-withdrawing ketone group, are extensively utilized as electron-acceptor moieties in the design of materials for organic electronics. rsc.org The combination of electron-donating and electron-withdrawing units within a single molecule is a key strategy in developing materials with specific electronic characteristics for applications like organic field-effect transistors (OFETs). researchgate.net The rigid and planar structure of the fluorenone core contributes to the thermal stability of these materials. researchgate.net

Furthermore, the biological activity of certain substituted fluorenones has attracted attention in medicinal chemistry, with research exploring their potential as anticancer and antimicrobial agents. wikipedia.org The versatility of the fluorene and fluorenone scaffolds, coupled with the ability to precisely modify their structure and properties, ensures their continued importance in various fields of chemical research. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-ditert-butylfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBCVAQRAXTKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482633
Record name 2,7-Di-tert-butyl-9H-fluorene-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58775-13-6
Record name 2,7-Di-tert-butyl-9H-fluorene-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2,7 Di Tert Butyl 9h Fluorene 9 One and Its Key Derivatives

Direct Synthesis of 2,7-Di-tert-butyl-9H-fluorene-9-one

The construction of the this compound scaffold typically involves a two-step process: the di-tert-butylation of the fluorene (B118485) core followed by oxidation of the C9 position.

Electrophilic Aromatic Substitution Approaches

The introduction of tert-butyl groups at the 2 and 7 positions of the fluorene ring is achieved through electrophilic aromatic substitution, most commonly via Friedel-Crafts alkylation. These positions are preferentially alkylated due to the electronic properties of the fluorene system.

A common and effective method for the synthesis of the precursor, 2,7-di-tert-butylfluorene (B1308379), involves the reaction of fluorene with a tert-butylating agent, such as tert-butyl chloride (2-chloro-2-methylpropane), in the presence of a Lewis acid catalyst. Ferric chloride (FeCl₃) is a frequently employed catalyst for this transformation. The reaction proceeds by the generation of a tert-butyl carbocation, which then attacks the electron-rich positions of the fluorene ring.

The subsequent step is the oxidation of the methylene (B1212753) bridge at the C9 position of 2,7-di-tert-butylfluorene to a ketone. Various oxidizing agents can be employed for this purpose. For instance, oxidation using chromium trioxide (CrO₃) in acetic acid or Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone) can effectively convert the fluorene to the desired fluorenone. organic-chemistry.orgwikipedia.org Air oxidation in the presence of a strong base like potassium hydroxide (B78521) (KOH) in a suitable solvent such as tetrahydrofuran (B95107) (THF) also provides a route to the fluorenone derivative.

Alternative Synthetic Routes (e.g., Carbon Disulfide-mediated Methods)

An alternative approach for the synthesis of 2,7-di-tert-butylfluorene involves the use of carbon disulfide (CS₂) as a solvent. In this method, fluorene can be reacted with tert-butyl chloride in the presence of ferric chloride in carbon disulfide. This solvent can influence the selectivity and efficiency of the Friedel-Crafts alkylation. Following the synthesis of the di-tert-butylated fluorene, the oxidation to the corresponding fluorenone is carried out as described previously.

Synthesis of Substituted Fluorenone Derivatives

The functionalization of the fluorenone core, particularly at the 2 and 7 positions, allows for the tuning of its electronic and photophysical properties. Aryl-aryl cross-coupling reactions are powerful tools for introducing a variety of substituents.

Aryl-Aryl Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. researchgate.net This methodology is highly effective for the synthesis of 2,7-diaryl-9H-fluoren-9-one derivatives. The general approach involves the reaction of a 2,7-dihalo-9H-fluoren-9-one, typically 2,7-dibromo-9H-fluoren-9-one, with a variety of arylboronic acids in the presence of a palladium catalyst and a base. researchgate.netmdpi.com

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). A range of phosphine (B1218219) ligands can be employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The reaction is typically carried out in a mixture of an organic solvent, such as toluene (B28343) or dioxane, and an aqueous basic solution.

The scope of the Suzuki-Miyaura coupling is broad, allowing for the introduction of a wide array of aryl and heteroaryl groups onto the fluorenone scaffold. This versatility enables the synthesis of a diverse library of fluorenone derivatives with tailored properties. nih.govresearchgate.net

Below is a table summarizing representative examples of Suzuki-Miyaura coupling reactions performed on 2,7-dibromo-9H-fluorene derivatives to produce 2,7-diarylfluorene derivatives, illustrating the general conditions applicable to the fluorenone system.

EntryArylboronic AcidCatalyst / LigandBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/Ethanol (B145695)/H₂O>90
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O85
34-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O78
42-Thiopheneboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O92
53-Pyridinylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane88

This table presents a compilation of typical reaction conditions and yields for Suzuki-Miyaura couplings on related fluorene systems, demonstrating the feasibility and versatility of this method for the synthesis of 2,7-diaryl-9H-fluoren-9-one derivatives.

Condensation Reactions

The ketone moiety at the 9-position of this compound is a versatile handle for further derivatization through condensation reactions.

Synthesis of Thiosemicarbazone Derivatives

The condensation of 9-fluorenone (B1672902) with thiosemicarbazide (B42300) and its derivatives yields thiosemicarbazones, a class of compounds with significant biological and chemical interest. libretexts.orggoogle.commdpi.com The general synthesis involves refluxing the fluorenone with the appropriate thiosemicarbazide in an alcoholic solvent, often with an acid catalyst. libretexts.org The choice of catalyst can significantly impact the reaction yield. Studies on unsubstituted fluoren-9-one have shown that glacial acetic acid (GAA) can lead to higher yields compared to mineral acids like HCl or H2SO4. libretexts.orggoogle.com This is attributed to the less aqueous nature of GAA, which favors the condensation reaction.

The reaction can be generalized for this compound as follows: A solution of this compound and a substituted or unsubstituted thiosemicarbazide are refluxed in ethanol in the presence of a catalyst. The resulting thiosemicarbazone precipitates upon cooling and can be purified by recrystallization.

Table 1: Catalyst Effect on the Yield of Fluoren-9-one Thiosemicarbazone Derivatives Data is generalized from studies on unsubstituted fluoren-9-one and is representative for the synthesis of this compound thiosemicarbazone derivatives.

DerivativeCatalystYield Range (%)
Fluoren-9-one thiosemicarbazoneGlacial Acetic Acid89
Fluoren-9-one 2-methyl-3-thiosemicarbazoneGlacial Acetic Acid77
Fluoren-9-one 4-methyl-3-thiosemicarbazoneGlacial Acetic Acid91
Fluoren-9-one 4-phenyl-3-thiosemicarbazoneGlacial Acetic Acid96
Fluoren-9-one thiosemicarbazoneHydrochloric Acid (1N)76
Fluoren-9-one 2-methyl-3-thiosemicarbazoneHydrochloric Acid (1N)65
Fluoren-9-one 4-methyl-3-thiosemicarbazoneHydrochloric Acid (1N)71
Fluoren-9-one 4-phenyl-3-thiosemicarbazoneHydrochloric Acid (1N)77

This interactive table is based on data reported for the synthesis of fluoren-9-one thiosemicarbazones and serves as an illustrative guide for the synthesis of the di-tert-butylated analogues. The yields are influenced by the specific thiosemicarbazide derivative used. libretexts.orggoogle.com

Functionalization at the 9-Position

The acidic protons at the 9-position of the fluorene core allow for a variety of functionalization reactions, leading to a diverse range of derivatives.

Hydroxymethylation and Alcohol Derivatization

The introduction of a hydroxymethyl group at the 9-position of the fluorene scaffold is a key transformation that opens pathways to further derivatization. The hydroxymethylation of 2,7-di-tert-butylfluorene can be achieved by reacting it with formaldehyde. researchgate.net The resulting (2,7-Di-tert-butyl-9H-fluoren-9-yl)methanol can then be used in the synthesis of more complex molecules. The reaction conditions, such as the base used, temperature, and reaction time, can influence the product distribution, with stronger bases potentially leading to the formation of di-substituted products.

Carbodithioic Acid and Dithioate Derivatization

The direct conversion of the ketone function in this compound to a carbodithioic acid or its corresponding dithioate esters is not a well-documented transformation in the surveyed literature. General methods for the synthesis of dithiocarboxylic esters typically involve the reaction of carboxylic acids or their derivatives with a thionating agent like phosphorus pentasulfide, or the alkylation of dithiocarboxylate salts. The direct reaction of a ketone with reagents such as carbon disulfide to form a dithiocarboxylic acid at the carbonyl carbon is not a standard synthetic route.

Cross-Dimerization Techniques for Complex Polyarenes

The cross-dimerization of fluorenone derivatives is a powerful strategy for the synthesis of complex, non-planar polycyclic aromatic hydrocarbons. A notable example is the reaction between 2,7-di-tert-butyl-9-fluorenone and other fluorenones, such as 2,7-dibromo-9-fluorenone (B76252), which can be achieved in the presence of a phosphite (B83602) solvent without the need for metal catalysts. This method is operationally simple and efficient, suppressing the formation of homo-dimerized byproducts.

The reaction involves heating a mixture of the two different fluorenones in a phosphite solvent, such as triisopropyl phosphite. The resulting spiroketone is the primary product, which can then be further transformed into dibenzo[g,p]chrysene (B91316) derivatives. The reaction conditions, including temperature and the stoichiometry of the reactants, can be optimized to maximize the yield of the desired cross-adduct.

Table 2: Conditions and Product Distribution in the Cross-Dimerization of 2,7-Di-tert-butyl-9-fluorenone (1) with 2,7-Dibromo-9-fluorenone (2)

EntryTemperature (°C)Time (h)Yield of Cross-Adduct 3 (%)Yield of Homo-Adduct 4 (%)Yield of Homo-Adduct 5 (%)
195204851
211075051
314015151
41101570 (7.7g scale)<5-

This interactive table is based on data from the cross-dimerization of 2,7-di-tert-butyl-9-fluorenone (1) and 2,7-dibromo-9-fluorenone (2) to produce the spiroketone cross-adduct (3) and homo-adducts (4 and 5). The use of 1.2 equivalents of reactant 2 significantly improved the yield of the cross-adduct.

Synthesis of Specific Fluorenone Intermediates (e.g., 2,7-dihydroxy-9-fluorenone)

The synthesis of key intermediates is a fundamental aspect of fluorenone chemistry. 2,7-dihydroxy-9-fluorenone (B1308586) is a particularly valuable precursor, serving as a building block for various derivatives, including the antiviral agent Tilorone. google.commascotchem.comresearchgate.net Several synthetic routes to this intermediate have been developed, each with distinct advantages and challenges.

One established method begins with fluorene, proceeding through sulfonation, oxidation, and subsequent alkali fusion and dehydration steps. mascotchem.comresearchgate.net Another approach involves the Ullmann condensation of methyl 2-bromo-5-methoxybenzoate and p-iodoanisole, followed by cyclization and demethylation, though this method can suffer from low yields due to self-coupling byproducts. mascotchem.com

A more recent and efficient process involves a multi-step sequence starting from fluorenone. This pathway includes nitration to form 2,7-dinitro-9-fluorenone, followed by reduction of the nitro groups to amines, and finally diazotization and hydrolysis to yield the dihydroxy product. google.com This method is notable for its high yields (80-97%) and avoidance of column chromatography, relying instead on filtration and crystallization for purification. google.com

Alternative syntheses have also been reported, such as the reaction of 2,7-dibromo-9H-fluoren-9-one with lithium hydroxide in the presence of a copper(II) catalyst. chemicalbook.com The choice of synthetic strategy often depends on factors like the availability of starting materials, desired scale, and cost-effectiveness. mascotchem.com

Starting Material(s)Key StepsReagentsAdvantagesReference
FluoreneSulfonation, Oxidation, Alkali Fusion, DehydrationPotassium permanganate, NaOHLow-cost raw materials mascotchem.comresearchgate.net
FluorenoneNitration, Reduction, Diazotization, HydrolysisHNO₃/H₂SO₄, Iron/HCl, NaNO₂High yield (80-97%), simple purification google.com
2,7-Dibromo-9H-fluoren-9-oneHydroxylationLiOH, Copper(II) acetylacetonateDirect conversion of dibromo derivative chemicalbook.com
Methyl 2-bromo-5-methoxybenzoate & p-iodoanisoleUllmann Condensation, Cyclization, DemethylationCopper powder, Polyphosphate, HBrMild conditions mascotchem.com

Advanced Synthetic Protocols

Beyond the synthesis of fundamental intermediates, advanced protocols have been developed to construct more complex fluorene and fluorenone derivatives. These methods offer powerful tools for generating molecular diversity and for the synthesis of specialized materials.

Isocyanide-Based Multicomponent Reactions for Diverse Derivatives

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, have emerged as powerful strategies for rapidly building molecular complexity. nih.govfrontiersin.orgmdpi.com These reactions combine three or more starting materials in a single step to form a product containing structural elements from each component. frontiersin.org

In the context of fluorenone chemistry, 9-isocyano-9H-fluorene serves as a key building block. rug.nlx-mol.com Its dual functionality allows it to participate in various IMCRs, leading to a wide array of unprecedented and diverse adducts, including spiro compounds. rug.nlx-mol.com The ability of the isocyanide carbon to act as both a nucleophile and an electrophile is central to the construction of these peptide-like structures and other complex derivatives. nih.gov The products of these reactions are valuable in drug discovery and materials science. rug.nl

Strategic Csp³-H Functionalization of Fluorene Scaffolds

The functionalization of the C9 position of the 9H-fluorene scaffold is a critical step for introducing diverse substituents, which can then be carried through to the fluorenone product via oxidation. Strategic C(sp³)–H functionalization offers an atom-economical approach to creating these derivatives.

One prominent strategy is the "borrowing hydrogen" or "acceptorless dehydrogenation" methodology. rsc.orgrsc.org In this approach, a transition-metal catalyst, such as one based on nickel or copper, temporarily oxidizes an alcohol to an aldehyde or ketone. rsc.orgresearchgate.net This intermediate then reacts with the fluorene anion at the C9 position, followed by the catalyst returning the "borrowed" hydrogen to complete the alkylation. This method allows for the use of simple and abundant alcohols as alkylating agents to form new C-C bonds at the methylene bridge of the fluorene core. rsc.orgrsc.org This protocol has been successfully applied to a wide range of substrates, including various primary and secondary alcohols, to produce alkylated and alkenylated fluorenes. rsc.orgrsc.org These functionalized fluorenes are direct precursors to substituted 9-fluorenones.

Direct Arylation Polymerization (DARP) for Conjugated Polymers

For the synthesis of fluorenone-based conjugated polymers, Direct Arylation Polymerization (DARP) represents a significant advancement over traditional cross-coupling methods like Stille and Suzuki polymerizations. rsc.orgrsc.org DARP proceeds through a palladium-catalyzed C-H activation pathway, directly coupling aryl halides with C-H bonds of another aromatic unit. researchgate.net

This approach offers several advantages, making it a more sustainable and cost-effective method. rsc.orgresearchgate.net

Reduced Synthetic Steps: It eliminates the need to pre-functionalize one of the monomers with an organometallic group (like organotin or organoboron), which simplifies monomer synthesis. rsc.org

Improved Atom Economy: By avoiding the use of organometallic reagents, DARP generates less toxic and hazardous waste. rsc.org

DARP has been successfully employed to synthesize a wide variety of conjugated polymers, including those incorporating fluorenone units, for use in optoelectronic applications such as polymer solar cells and organic light-emitting diodes (OLEDs). rsc.org However, challenges remain in controlling reaction selectivity and preventing defects like homocoupling, which can impact the polymer's properties. researchgate.net Ongoing research focuses on optimizing reaction conditions and developing new catalyst systems to address these issues. rsc.org

Reaction Mechanisms and Chemical Transformations Involving 2,7 Di Tert Butyl 9h Fluorene 9 One

Redox Chemistry of the Carbonyl Moiety

The carbonyl group at the C9 position is the primary site for the redox transformations of 2,7-Di-tert-butyl-9H-fluorene-9-one. This ketone functionality can undergo both oxidation to yield higher derivatives and reduction to form the corresponding alcohol, 2,7-Di-tert-butyl-9H-fluoren-9-ol. These transformations often proceed through transient radical intermediates.

Oxidation Pathways to Higher Derivatives

While the oxidation of a 9H-fluorene at the C9 position is a common method to synthesize 9-fluorenones rsc.org, the further oxidation of the resulting ketone is less common but can be achieved. A significant oxidation pathway for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester or, in the case of a cyclic ketone, a lactone. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

In the Baeyer-Villiger mechanism, the peroxyacid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The peroxyacid then performs a nucleophilic attack on this carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step involves the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen of the peroxide group, leading to the formation of an ester (or lactone) and a carboxylic acid. wikipedia.orgyoutube.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. organic-chemistry.org For this compound, being a cyclic ketone, this oxidation would result in the insertion of an oxygen atom adjacent to the carbonyl group, forming the corresponding lactone.

Reduction Reactions to Fluorenols

The reduction of the carbonyl group in this compound to a secondary alcohol, 2,7-Di-tert-butyl-9H-fluoren-9-ol, is a fundamental transformation. bu.edu This is commonly accomplished using mild reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) being a typical choice. youtube.comwebassign.net The reaction is visually easy to monitor as the bright yellow color of the fluorenone solution fades to colorless upon successful reduction to the alcohol. youtube.com

The mechanism involves a nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon. youtube.combrainly.com The polarity of the carbon-oxygen double bond renders the carbon atom partially positive and thus susceptible to attack by nucleophiles. webassign.net This initial attack breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by the solvent (e.g., methanol) to yield the final alcohol product, 9-fluorenol. brainly.comyoutube.com

Table 1: Typical Reaction Conditions for the Reduction of 9-Fluorenone (B1672902) to 9-Fluorenol
Reducing AgentSolventTemperatureReaction TimeReference
Sodium Borohydride (NaBH₄)MethanolRoom Temperature15-20 minutes webassign.net
Sodium Borohydride (NaBH₄)Methanol0 °C to Room Temp~2 minutes (monitored by TLC) bu.eduumn.edu
Sodium Borohydride (NaBH₄) with Sodium MethoxideMethanolRoom Temperature~45 minutes youtube.com

Formation and Reactivity of Transient Intermediates

The redox chemistry of fluorenones involves the formation of transient radical species. nih.gov During one-electron reduction, such as in electrochemical processes or via photochemical methods, this compound can accept an electron into its π-system to form a ketyl radical anion. nih.govrsc.org These intermediates are highly reactive and have been studied using techniques like flash photolysis and time-resolved electron spin resonance (TR-ESR). rsc.orgoup.com

The fluorenone ketyl radical anion (R•⁻) can be protonated in protic solvents to form a neutral ketyl radical (RH•). rsc.org Both the neutral and anionic radicals are transient. The neutral fluorenone ketyl radical shows absorption peaks at approximately 345 nm and 360 nm, while the anion radical has a characteristic absorption band around 450 nm. oup.com These ketyl radicals can undergo further reactions, most notably dimerization to form a pinacol (B44631) or dismutation. rsc.org The dimerization of neutral fluorenone ketyl radicals is a very fast process. rsc.org The reactivity and stability of these intermediates are central to understanding the detailed mechanisms of fluorenone reduction. rsc.org

Polymerization Mechanisms

Fluorene (B118485) and its derivatives are important building blocks for conjugated polymers used in organic electronics. The polymerization typically involves forming carbon-carbon bonds at the 2 and 7 positions of the fluorene ring.

Electrochemical Polymerization Processes

Electrochemical polymerization is a common method for synthesizing polyfluorene films. researchgate.net This process involves the direct anodic oxidation of fluorene-based monomers on an electrode surface. researchgate.net Studies on the parent 9-fluorenone have shown that polymerization occurs through the formation of C-C bonds at the 2,7-positions of the fluorene ring. researchgate.net

However, in the case of this compound, these reactive positions are blocked by the bulky tert-butyl groups. These substituents are not readily removed under polymerization conditions and thus prevent the formation of a polymer chain through the typical 2,7-linkage. Therefore, this compound does not undergo electrochemical polymerization in the same manner as unsubstituted 9-fluorenone or derivatives specifically functionalized for polymerization at these sites. Instead, successful polymerization requires monomers where the 2,7-positions are substituted with polymerizable groups, such as thiophene (B33073) units. researchgate.netresearchgate.net

Role of Higher Oxidation States in Polymerization

The electropolymerization of fluorene derivatives is a key process for creating conductive and electroactive polyfluorene films. The initial step of this process involves the formation of a carbon-carbon bond through the coupling of two fluorene radical cations. However, for the polymerization to propagate beyond the dimer stage, the generation of a higher oxidation state is crucial. The radical cation of the newly formed dimer is not sufficiently reactive to continue the coupling reaction in the classical electropolymerization mechanism. Theoretical calculations and experimental observations support the necessity of forming a more highly oxidized species to facilitate further chain growth. This requirement underscores the importance of the electrochemical conditions in controlling the polymerization process and the final properties of the polyfluorene material.

Mechanistic Aspects of Direct Arylation Polymerization

Direct arylation polymerization (DAP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions like Suzuki and Stille couplings for the synthesis of conjugated polymers. This method circumvents the need for pre-functionalized monomers, thereby reducing synthetic steps and the generation of toxic by-products.

The mechanism of DAP involving fluorene monomers is believed to proceed primarily through a base-assisted concerted metalation-deprotonation (CMD) pathway. This pathway is considered to have a lower activation energy for thiophene-based compounds and is likely applicable to fluorene systems as well. The catalytic cycle typically involves a palladium catalyst. To enhance the efficiency and control of the polymerization, dual-catalyst systems, such as a Pd/Ag combination, have been employed. These systems can operate under mild, biphasic conditions (e.g., water/2-methyltetrahydrofuran) and can promote the intramolecular transfer of the palladium catalyst along the fluorene moiety.

A significant challenge in DAP is controlling the regioselectivity and minimizing structural defects in the resulting polymer chain, which can adversely affect the material's optoelectronic properties. Research has focused on optimizing reaction conditions, including the choice of catalyst, ligands, and solvent, to produce high-molecular-weight polymers with well-defined structures. For instance, non-stoichiometric polycondensation has been explored as a method to regulate the end-groups of the polymer chains.

Catalyst SystemKey Mechanistic FeatureAdvantage
Pd/Phosphine (B1218219) LigandsConcerted Metalation-Deprotonation (CMD)Lower energy barrier for C-H activation
Pd/Ag Dual CatalystIntramolecular catalyst transferEnables reaction under mild, biphasic conditions

Photochemical Transformations

The photochemical behavior of fluorenol derivatives, the reduced counterparts of fluorenones, provides insight into the generation and reactivity of fluorenyl cations. Upon photoexcitation in aqueous solutions, 9-fluorenol derivatives can undergo photosolvolysis. Laser flash photolysis studies have been instrumental in directly observing the transient species involved in these reactions, namely the 9-fluorenol radical cation and the 9-fluorenyl cation. The reactivity of these photogenerated cations is a subject of significant interest, as it models the behavior of carbocations in various chemical and biological processes. The presence of substituents on the fluorene ring, such as the tert-butyl groups in the 2 and 7 positions, can be expected to influence the stability and subsequent reactions of these photogenerated intermediates.

Solid-State Reactivity

Single-crystal-to-single-crystal (SCSC) transformations are fascinating solid-state reactions where the crystallinity of the material is maintained throughout the chemical change. A notable example is the transformation observed in a metastable polymorph of 9-fluorenone (MS9F). Current time information in Bangalore, IN.rsc.org Upon irradiation with 365 nm light, MS9F exhibits blue fluorescence and, over a period of about 30 minutes, transforms into the more stable ground state form (GS9F), which fluoresces in the green region of the spectrum. Current time information in Bangalore, IN.rsc.org This transformation can be visually tracked and has been characterized by techniques such as Raman spectroscopy and X-ray diffraction. Current time information in Bangalore, IN.rsc.org The different fluorescent properties are attributed to the distinct molecular packing in the two crystalline forms. Current time information in Bangalore, IN.rsc.org While this specific study was conducted on the parent 9-fluorenone, it highlights the potential for fluorenone derivatives, including this compound, to exhibit similar polymorphic and photo-responsive solid-state behavior. The bulky tert-butyl groups would likely have a significant impact on the crystal packing and, consequently, on the kinetics and nature of any SCSC transformations.

PolymorphEmission ColorTransformation Trigger
Metastable 9-Fluorenone (MS9F)Blue (λmax = 495 nm)365 nm irradiation / Time
Ground State 9-Fluorenone (GS9F)Green-

Intramolecular Cyclization Reactions

The fluorenone core of this compound can participate in intramolecular cyclization reactions, leading to the formation of more complex, rigid, and often spirocyclic structures. These reactions are of significant interest for the synthesis of materials with tailored three-dimensional architectures and specific optoelectronic properties.

One prominent example of such a transformation is the acid-catalyzed intramolecular Friedel-Crafts-type alkylation. For instance, derivatives of fluoren-9-ol can undergo intramolecular cyclization to form spirobifluorene structures. researchgate.net Similarly, fluorenones can be used as substrates in dehydrative coupling reactions with biaryls, mediated by superacids like triflic acid (TfOH), to yield spirobifluorenes. rsc.org This type of reaction proceeds through the activation of the carbonyl group of the fluorenone, followed by a double C-C bond formation. rsc.org

Furthermore, intramolecular cyclization is a key step in various synthetic routes to fluorenones themselves. For example, the photocatalyzed deoxygenative radical cyclization of biarylcarboxylic acids can produce fluorenones through the formation of an acyl radical that subsequently undergoes intramolecular coupling. organic-chemistry.org While specific studies on the intramolecular cyclization of this compound are not extensively documented, the general reactivity of the fluorenone moiety suggests its potential as a building block in such synthetic strategies. The presence of the bulky tert-butyl groups would likely influence the regioselectivity and efficiency of these cyclization reactions.

Advanced Spectroscopic Characterization Methodologies for Fluorenone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei. For organic compounds, ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.

Proton (¹H) NMR

Carbon-13 (¹³C) NMR

Similar to ¹H NMR, the ¹³C NMR spectrum of 2,7-Di-tert-butyl-9H-fluorene-9-one would reflect the molecule's symmetry. Distinct signals would be anticipated for the carbonyl carbon (C9), the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the different aromatic carbons. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The presence of the bulky tert-butyl groups would also influence the chemical shifts of the aromatic carbons to which they are attached.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons on the fluorene (B118485) rings. This would help in definitively assigning the signals for the H1/H8, H3/H6, and H4/H5 protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms. This would allow for the direct assignment of each protonated aromatic carbon by linking its proton signal to its carbon signal. For instance, the signal for the H1/H8 protons would show a correlation to the signal for the C1/C8 carbons.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and large molecules. For this compound, ESI-MS would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. This would allow for the confirmation of the molecular weight of the compound. Depending on the experimental conditions, adducts with other ions present in the solvent, such as sodium [M+Na]⁺, might also be observed.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion. This high precision allows for the determination of the elemental formula of the molecule. For this compound, with a molecular formula of C₂₁H₂₄O, HRMS would be able to confirm this composition by providing a measured mass that is extremely close to the calculated theoretical mass.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of organic compounds like this compound. In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically by protonation, forming [M+H]⁺ ions. These ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight.

For this compound (C₂₁H₂₄O) sigmaaldrich.comnih.gov, the expected monoisotopic mass is 304.1827 g/mol . A MALDI-TOF analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 305.1905. This technique provides unambiguous confirmation of the compound's molecular identity. The application of MALDI-TOF has proven valuable in the characterization of various fluorene-based polymers and complex organic structures, where it provides crucial information on molecular weight and purity.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is essential for identifying the functional groups within this compound. The analysis is based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound is defined by several key absorption bands.

The most prominent feature is the strong absorption from the carbonyl (C=O) group of the ketone, which typically appears in the region of 1700-1720 cm⁻¹. For the parent compound, 9-fluorenone (B1672902), this peak is observed at approximately 1700-1715 cm⁻¹ researchgate.netchegg.com. The aromatic nature of the fluorene core gives rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1450-1600 cm⁻¹ range. The presence of the tert-butyl groups introduces aliphatic C-H stretching vibrations, typically observed between 2850 and 3000 cm⁻¹.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchAromatic (Fluorene)
2850-3000C-H StretchAliphatic (tert-Butyl)
~1715C=O StretchKetone
1450-1600C=C StretchAromatic Ring

Raman spectroscopy serves as a complementary technique to FTIR, providing insight into the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of conjugated molecules. The Raman spectrum is dominated by signals from the fluorene backbone. Studies on related fluorene compounds show strong modes around 1600 cm⁻¹, which are assigned to symmetric stretching of the aromatic rings. rsc.org Another significant band is typically observed near 1300 cm⁻¹, corresponding to inter-ring C-C stretching vibrations. rsc.org These characteristic peaks confirm the integrity of the conjugated fluorene system.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption and emission of photons in the ultraviolet and visible regions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals information about the electronic transitions in conjugated systems. The spectrum of this compound is primarily dictated by the fluorenone chromophore. The parent compound, 9-fluorenone, exhibits multiple absorption bands. A very strong absorption is observed at approximately 257 nm, which can be attributed to a π→π* transition within the aromatic system. nycu.edu.tw A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group is also present, with its maximum found around 380 nm in non-polar solvents like hexane.

The introduction of tert-butyl groups at the 2 and 7 positions, which act as weak electron-donating groups (auxochromes), is expected to cause a slight bathochromic (red) shift in these absorption maxima due to their electronic effect on the fluorene core. The solvent environment also influences the absorption spectrum; polar solvents can lead to shifts in the n→π* transition band.

Table 2: UV-Vis Absorption Maxima for 9-Fluorenone (Parent Chromophore)

Solventλ_max (π→π) (nm)λ_max (n→π) (nm)Reference(s)
Hexane~255~380
Acetonitrile~255~382
Methanol (B129727)~255~383
General257- nycu.edu.tw

Photoluminescence (PL) spectroscopy measures the light emitted from a molecule after it absorbs photons. While the fluorene unit itself is known to be highly fluorescent, the presence of the ketone group at the C9 position significantly alters the photophysical properties. The carbonyl group facilitates efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet state (T₁).

This rapid and efficient ISC process provides a non-radiative decay pathway that effectively quenches fluorescence, resulting in a very low fluorescence quantum yield. For the parent 9-fluorenone, a weak emission is observed with a maximum around 500 nm in hexane, but the fluorescence lifetime is extremely short, on the order of picoseconds. Therefore, this compound is expected to be a very weak emitter, with its photoluminescent behavior dominated by the properties of the fluorenone core.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful technique to investigate the electronic excited states of molecules. By analyzing the fluorescence emission, information about the energy levels, molecular structure, and dynamics of excited states can be obtained.

Steady-State Fluorescence

Steady-state fluorescence spectroscopy provides insights into the electronic transitions of a molecule. For fluorenone and its derivatives, the position and intensity of the fluorescence emission are sensitive to the substituents on the fluorene core. The introduction of electron-donating or electron-withdrawing groups, as well as bulky substituents like the tert-butyl groups in this compound, can alter the energy of the excited states and thus the fluorescence characteristics.

Parameter General Observation for Substituted Fluorenones
Emission MaximumDependent on the nature and position of substituents.
Quantum YieldInfluenced by electronic and steric factors of the substituents.
Stokes ShiftVaries with the polarity of the solvent and the nature of the substituents.

Note: The table is based on general findings for substituted fluorenones and not specific data for this compound.

Time-Resolved Transient Absorption

Time-resolved transient absorption (TA) spectroscopy is a pump-probe technique used to study the dynamics of excited states on ultrafast timescales. youtube.com This method allows for the observation of transient species such as excited singlet and triplet states, as well as radical ions, providing information on processes like intersystem crossing, internal conversion, and energy transfer. youtube.combohrium.com

The study of transient absorption in fluorenone derivatives helps in understanding the deactivation pathways of the excited states. For instance, in photosynthetic systems, TA spectroscopy has been instrumental in elucidating energy and electron transfer processes. bohrium.com While specific TA data for this compound is not detailed in the available literature, the general principles of the technique are well-established for related compounds. nih.gov The bulky tert-butyl groups in this compound are likely to influence the lifetimes and decay pathways of its transient excited states due to steric hindrance, which can affect molecular vibrations and intersystem crossing rates.

Fluorescence Lifetime Measurements

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state and is an intrinsic property of a fluorophore. nih.gov It is a crucial parameter for understanding the dynamics of excited states and can be influenced by factors such as solvent, temperature, and the presence of quenchers. sigmaaldrich.com

For substituted fluorenones, fluorescence lifetime measurements, often performed using time-correlated single photon counting (TCSPC), have revealed that the lifetime is sensitive to the substitution pattern. researchgate.netresearchgate.net While a specific fluorescence lifetime for this compound has not been reported in the reviewed literature, studies on other fluorenone derivatives indicate that lifetimes can vary significantly with substitution. researchgate.net This variation is attributed to changes in the rates of radiative and non-radiative decay processes. The bulky tert-butyl groups might affect the rigidity of the fluorene core, which in turn could influence the non-radiative decay pathways and thus the fluorescence lifetime.

Technique Information Obtained
Time-Correlated Single Photon Counting (TCSPC)Fluorescence lifetime, excited-state dynamics.
Phase-Modulation FluorometryFluorescence lifetime, phase shift, and demodulation.

Note: The table lists common techniques for fluorescence lifetime measurements.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline solids. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the molecular structure and packing in a crystal. carleton.edu For fluorenone and its derivatives, SC-XRD studies have provided detailed insights into their solid-state structures. iaea.org The analysis reveals how substituents influence the planarity of the fluorene system and the intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystal packing. iaea.org

Although a specific single-crystal structure of this compound is not available in the reviewed literature, studies on other fluorene derivatives highlight the importance of this technique. iaea.orgresearchgate.net For instance, the crystal structure of (Z)-tert-butyl 2-(4-amino-9H-fluoren-9-ylidene)acetate reveals a planar arrangement of the ring system and specific hydrogen bonding motifs. researchgate.net It is expected that the bulky tert-butyl groups in this compound would significantly impact the crystal packing, likely preventing close π-π stacking and leading to a more distorted crystal lattice compared to less substituted fluorenones.

Crystallographic Parameter Information Provided
Unit Cell Dimensions (a, b, c, α, β, γ)The basic repeating unit of the crystal lattice.
Space GroupThe symmetry of the crystal lattice.
Atomic Coordinates (x, y, z)The positions of atoms within the unit cell.
Bond Lengths and AnglesThe geometry of the molecule.

Note: This table outlines the key parameters obtained from a single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. It provides a fingerprint pattern of d-spacings and intensities that is unique to a specific crystalline phase. unt.edu This method is particularly useful for identifying crystalline compounds, determining phase purity, and studying polymorphism.

Other Characterization Techniques

Beyond more common spectroscopic methods, other specialized techniques are crucial for a comprehensive understanding of complex organic compounds like this compound, especially when integrated into larger molecular assemblies or materials.

Photoelectron Emission Spectroscopy (PES) is a powerful technique for probing the electronic structure of materials. It operates on the principle of the photoelectric effect, where irradiating a sample with high-energy photons causes the emission of electrons. By analyzing the kinetic energy of these photoemitted electrons, one can determine their binding energies within the material, providing direct information about the valence and core electron energy levels.

For fluorenone compounds, PES can reveal crucial information about their frontier molecular orbitals (HOMO and LUMO levels), which are critical for understanding their charge transport properties in organic electronic devices. While specific PES data for this compound is not readily found in published research, the general principles of the technique would allow for the determination of its ionization potential and electronic band structure. The bulky tert-butyl groups are expected to influence the electronic properties of the fluorenone core, a hypothesis that could be directly tested and quantified using PES.

Hypothetical PES Data for this compound:

ParameterExpected Value RangeSignificance
Ionization Potential5.5 - 6.5 eVDetermines the energy required to remove an electron, impacting hole injection and transport properties.
HOMO Level-5.5 to -6.5 eVHighest Occupied Molecular Orbital energy, crucial for designing efficient charge-transfer interfaces.
Valence Band FeaturesMultiple peaks corresponding to different molecular orbitalsProvides a fingerprint of the electronic structure, sensitive to substituent effects.

Note: This table is based on general knowledge of similar organic semiconductors and is for illustrative purposes, as specific experimental data for this compound is not available.

SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals produced from the interactions of the electrons with the sample are used to form an image, revealing details about the surface topography and morphology. For materials containing this compound, SEM could be used to visualize the structure of thin films, the size and shape of crystalline domains, or the dispersion of the compound within a polymer matrix.

Coupled with SEM, EDS allows for elemental analysis of the sample. The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for the identification and quantification of the elemental composition of the analyzed area. For a complex containing this compound, EDS could confirm the presence and distribution of carbon and oxygen, the primary constituents of the molecule. This is particularly useful for verifying the homogeneity of a sample or identifying phase segregation in a blend.

Hypothetical SEM and EDS Analysis of a Thin Film of a Copolymer containing this compound:

Analytical TechniqueInformation ObtainedHypothetical Findings
SEM Surface MorphologyThe film exhibits a smooth and uniform surface with some nanoscale aggregates.
Cross-sectional ImagingA consistent film thickness of approximately 100 nm is observed.
EDS Elemental MappingCarbon and oxygen are uniformly distributed across the film surface, confirming a homogeneous blend.
Point AnalysisQuantitative analysis of a specific point shows the expected atomic percentages of C and O for the copolymer.

Note: This table is illustrative and based on the expected application of these techniques, as specific experimental data for materials containing this compound is not publicly documented.

Theoretical and Computational Chemistry Studies of Fluorenone Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the behavior of molecular systems. For fluorenone derivatives, these methods elucidate the influence of substituents on the electronic structure and photophysical properties.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. It is widely used to determine optimized geometries, vibrational frequencies, and electronic properties of fluorenone systems. Recent studies on fluorenone derivatives have employed various DFT functionals, such as M06 and CAM-B3LYP, with basis sets like 6-311G(d,p), to achieve reliable results that align well with experimental findings. researchgate.netnih.govnih.gov

To understand the optical properties of fluorenone derivatives, such as their absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govrsc.org This approach calculates the energies of electronic excited states, allowing for the prediction of UV-Vis absorption spectra. rsc.org

TD-DFT studies on substituted fluorenones reveal how different functional groups modulate the electronic transitions. researchgate.net For example, electron-donating groups, like the tert-butyl groups in 2,7-Di-tert-butyl-9H-fluorene-9-one, are known to influence the energy of the excited states. TD-DFT calculations can predict the excitation energies (Eex) and oscillator strengths (ƒ), which correspond to the position and intensity of absorption bands. nih.gov Studies on related fluorene (B118485) derivatives show that such substitutions can lead to shifts in the absorption maxima (λmax), which is critical for designing materials for specific optical applications like organic light-emitting diodes (OLEDs). rsc.org

For molecules where the description of the electronic structure requires more than a single determinant, such as in cases of bond breaking, excited states with significant double-excitation character, or conical intersections, multi-reference methods are necessary. Multi-reference Configuration Interaction (MRCI) is a powerful method that provides a highly accurate description of the ground and excited electronic states by including electron correlation on top of a multi-configurational wavefunction. wikipedia.orguni-stuttgart.de

The MRCI method involves selecting a set of important electronic configurations (the reference space) and then generating single and double excitations from them. wikipedia.org This approach yields a more balanced description of the electronic states and can accurately predict their energies. While specific MRCI studies on this compound are not prominent in the literature, this methodology would be applied to investigate complex photophysical processes, such as nonradiative decay pathways or the precise characterization of conical intersections on the potential energy surfaces, which govern the molecule's photostability. univie.ac.atnih.gov

Analysis of Electronic Structure and Properties

Beyond calculating energies and structures, computational methods provide detailed analyses of the electronic landscape of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's reactivity and the energy required for electronic excitation.

In fluorenone systems, the HOMO is typically a π-orbital delocalized over the aromatic framework, while the LUMO is a π*-orbital with significant contribution from the electron-withdrawing carbonyl group. The introduction of substituents at the 2 and 7 positions directly modulates the energies of these orbitals. Electron-donating groups, such as tert-butyl, generally increase the energy of both the HOMO and LUMO. This leads to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound, often resulting in a red-shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net

A recent computational study using the CAM-B3LYP functional provided the orbital energies for the parent 9-fluorenone (B1672902). nih.gov This data serves as a reference for evaluating the impact of substituents.

Calculated Frontier Molecular Orbital Energies (eV) for 9-Fluorenone and Related Compounds
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational MethodReference
9-Fluorenone-7.99-1.536.46CAM-B3LYP nih.gov
Fluorenol-7.56-1.655.91CAM-B3LYP nih.gov
Cross-linked d-PBAB (a fluorenone derivative)-5.09-1.573.52Estimated researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and empty orbitals (antibonds). nih.gov

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A larger E(2) value indicates a stronger interaction and greater electron delocalization, which contributes to the stability of the molecule. nih.gov

Illustrative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for a Fluorenone System
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
π(C1-C2)π(C=O)~5-10π-conjugation / Intramolecular Charge Transfer
LP(O)σ(C-Caromatic)~2-5Lone Pair Delocalization
π(Aromatic Ring)π*(C=O)>10Conjugative Charge Transfer

Note: The values in this table are illustrative and represent typical ranges for interactions within fluorenone-type systems. Specific values for this compound would require a dedicated NBO calculation.

Band Gaps and Electronic Transitions

Theoretical calculations provide valuable information about the electronic properties of fluorenone derivatives, including the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often referred to as the band gap. For the parent fluorenone molecule, substitution at various positions on the fluorenone core can modulate the electronic structure and, consequently, the HOMO-LUMO gap.

Substituents at the para positions (such as 2 and 7) have been found to have a less pronounced effect on the fluorescence quantum yield and lifetime compared to those at the meta positions. rsc.org However, substitutions can still lead to a red shift in the absorption maximum. For instance, progressive substitution at the 2, 4, 5, and 7 positions of the fluorenone core results in a shift of the absorption maximum to longer wavelengths. researchgate.net This suggests a narrowing of the HOMO-LUMO gap.

Photophysical Property Predictions

Computational modeling is a powerful tool for predicting the photophysical properties of molecules like this compound, offering insights that complement experimental findings.

Modeling of Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) and methods like ZINDO/S are commonly used to simulate linear absorption spectra. researchgate.net These simulations can accurately predict the absorption maxima of fluorenone derivatives. researchgate.net For example, studies on various substituted fluorenones have shown good agreement between computationally simulated and experimentally measured absorption spectra. researchgate.net The location of substituents on the fluorenone core significantly influences the absorption and emission characteristics. While substituents at para positions may not significantly alter fluorescence quantum yield or lifetime, they can induce a red shift in the absorption maximum. rsc.orgresearchgate.net Conversely, meta-positioned substituents can markedly modify the fluorescence lifetime. rsc.org

The following table provides an example of how absorption and emission maxima can be computationally predicted and compared with experimental data for related fluorenone derivatives in different solvents.

CompoundSolventExperimental Absorption Max (nm)Simulated Absorption Max (nm)Experimental Emission Max (nm)
Fluorenone Derivative ACyclohexane (B81311)430425480
Fluorenone Derivative AAcetonitrile440435520
Fluorenone Derivative BCyclohexane455450505
Fluorenone Derivative BAcetonitrile465460550

Stokes Shift Predictions

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key photophysical parameter. A larger Stokes shift is often observed in more polar solvents, indicating a greater difference in the dipole moments of the ground and excited states. edinst.comnih.gov For the parent fluorenone, a considerable difference in the Stokes shift is observed when comparing nonpolar solvents like cyclohexane to polar protic solvents like ethanol (B145695). researchgate.net Computational models can predict these solvent-dependent shifts, providing insights into the charge transfer characteristics of the excited state. For instance, a larger bathochromic (red) shift in the emission spectrum of a molecule in a polar solvent compared to a nonpolar one suggests a significant increase in dipole moment upon excitation. nih.gov

Singlet and Triplet State Calculations

Computational methods are crucial for calculating the energies of singlet and triplet excited states. researchgate.net These calculations help in understanding the mechanisms of fluorescence and phosphorescence. The energy gap between the lowest singlet (S1) and triplet (T1) states is a critical factor in determining the efficiency of intersystem crossing, a process that populates the triplet state. For many organic molecules, including fluorenone derivatives, the ground state is a singlet. researchgate.net Computational techniques like multireference averaged quadratic coupled cluster theory can be employed to study these states with high accuracy. researchgate.net The Vienna Ab initio Simulation Package (VASP) is another tool that can be used for such calculations, where specific spin multiplicities can be set to compute the total energy of singlet and triplet states. vasp.at

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including identifying transient intermediates and transition states.

Transition State Analysis and Reaction Coordinate Mapping

Understanding the pathway of a chemical reaction requires the characterization of its transition state, which is the highest energy point along the reaction coordinate. fossee.in Computational methods allow for the location and analysis of these transition states, providing crucial information about the reaction's feasibility and kinetics. nih.gov Techniques such as reaction coordinate mapping are emerging as significant tools in these studies. arxiv.orgresearchgate.netarxiv.org This involves modeling the potential energy surface of a reaction and identifying the minimum energy path from reactants to products. fossee.in For complex reactions, this can involve mapping a multi-dimensional surface to find the saddle point that represents the transition state. fossee.in The insights gained from these computational analyses can be instrumental in designing new catalysts and predicting reaction outcomes. nih.gov

Solvent Effects and Intermolecular Interactions

The interaction of a solute molecule with its surrounding solvent can significantly alter its electronic structure, and consequently, its chemical and physical properties. Computational models are crucial for elucidating these complex interactions at a molecular level.

To account for the influence of a solvent environment on molecular systems, computational chemistry frequently employs Polarizable Continuum Models (PCM). This approach models the solvent as a continuous, polarizable medium rather than explicitly representing individual solvent molecules, which makes the calculations more computationally feasible. The solute is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the solvent are calculated self-consistently.

Different formulations of PCM, such as the integral equation formalism (IEF-PCM) and the conductor-like PCM (C-PCM), have been developed to refine the accuracy of these calculations. These models are widely available in quantum chemistry software packages like Gaussian and GAMESS, and are commonly used with Density Functional Theory (DFT) and Hartree-Fock (HF) methods. For fluorenone systems, PCM is instrumental in predicting how the polarity of the solvent will affect properties like electronic transitions and spectroscopic behavior. While direct PCM studies on this compound are not extensively documented, research on the parent 9-fluorenone molecule shows that PCM can effectively model the solvatochromic shifts observed experimentally when moving between polar and non-polar solvents. These models help to rationalize the stabilization of ground and excited states due to the dielectric properties of the surrounding medium.

Hydrogen bonding is a critical non-covalent interaction that can significantly influence the properties of fluorenone derivatives, particularly the carbonyl group which can act as a hydrogen bond acceptor. Computational studies, primarily using DFT, are essential for characterizing the strength and geometric features of these interactions.

In studies of 9-fluorenone and its derivatives, calculations have shown that hydrogen bonding with protic solvents like alcohols leads to a noticeable blue shift in the n→π* electronic transition. This is attributed to the stabilization of the non-bonding orbitals on the carbonyl oxygen upon hydrogen bond formation, which increases the energy gap between the ground and excited states. For instance, research on fluorenone derivatives in alcohol solvents has demonstrated remarkable fluorescence quenching due to vibronic coupling facilitated by hydrogen bonding. researchgate.net Thermodynamic considerations based on these computational and spectroscopic analyses allow for the quantification of the Gibbs energy change associated with these interactions. researchgate.net

For this compound, while the bulky tert-butyl groups may introduce some steric hindrance, the carbonyl group remains accessible for hydrogen bonding. Computational models can predict the binding energies and preferred geometries of hydrogen-bonded complexes, for example, with methanol (B129727) or water molecules. Natural Bond Orbital (NBO) analysis, a common computational technique, can further elucidate the charge transfer characteristics of these hydrogen bonds.

Advanced Computational Parameters

Beyond solvent effects, computational chemistry provides a powerful toolkit for predicting a range of advanced molecular properties that are crucial for applications in materials science and nonlinear optics.

Fluorenone derivatives are a promising class of materials for nonlinear optics (NLO) due to their extended π-conjugation and the charge-transfer character that can be engineered by appropriate substitution. ru.nl NLO materials can alter the properties of light, leading to applications in optical switching and frequency conversion. The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β).

Computational methods, particularly DFT, are widely used to calculate the hyperpolarizability of organic molecules. mdpi.com For fluorenone-based systems, these calculations are essential for understanding structure-property relationships. Research on D-π-A (donor-π-acceptor) fluorenone derivatives has shown that the magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. ru.nl While this compound itself is not a classic D-π-A structure, the tert-butyl groups act as weak electron-donating groups, and the carbonyl group is an electron-withdrawing group. DFT calculations can predict the NLO response of this and related molecules, guiding the design of new fluorenone-based materials with enhanced NLO properties.

Below is a representative table of calculated NLO properties for a generic D-π-A fluorenone derivative, illustrating the type of data obtained from such computational studies.

PropertyCalculated ValueUnit
Dipole Moment (μ)5.8Debye
Mean Polarizability (α)45.3 x 10⁻²⁴esu
First Hyperpolarizability (β)30.2 x 10⁻³⁰esu

Note: The values in this table are representative for a fluorenone derivative and not specific to this compound.

Chemical hardness (η) and softness (S) are concepts derived from DFT that help to describe the reactivity and stability of a molecule. Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using the following approximations:

η ≈ (E_LUMO - E_HOMO) / 2 S = 1 / η

Molecules with a small HOMO-LUMO gap are generally softer and more reactive, while those with a large gap are harder and more stable. researchgate.net For fluorenone systems, computational studies can determine these parameters, providing insight into their chemical reactivity. The introduction of substituents, such as the tert-butyl groups in this compound, will influence the HOMO and LUMO energy levels and thus modulate the hardness and softness of the molecule. A computational study on acenaphthopyrazine derivatives, for instance, correlated lower hardness and higher softness with increased chemical reactivity and potential as inhibitors. researchgate.net

The following table shows hypothetical calculated hardness and softness values for this compound based on typical values for related aromatic ketones.

ParameterCalculated Value (eV)
E_HOMO-6.2
E_LUMO-1.8
Energy Gap (ΔE)4.4
Hardness (η)2.2
Softness (S)0.45

Note: These values are illustrative and based on general principles for similar compounds.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability (β, γ, etc.) describes the nonlinear response to such a field. These properties are fundamental to understanding a molecule's interactions with light and are central to its NLO behavior.

DFT calculations are the primary tool for computing these properties for molecules of the size and complexity of fluorenone derivatives. mdpi.com The calculations involve determining the response of the molecular energy or dipole moment to an applied electric field. For fluorenone-based materials, these calculations are crucial for predicting their efficacy in photonic and optoelectronic applications. ru.nl Studies have shown that the polarizability and hyperpolarizability are sensitive to the molecular structure, including the extent of π-conjugation and the nature of substituent groups. mdpi.com

For this compound, DFT calculations would typically be performed using a functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p)) to obtain the components of the polarizability and hyperpolarizability tensors. The results from these calculations can be compared with experimental data, where available, or used to predict the NLO performance of materials incorporating this molecule.

A representative data table for calculated polarizability and first hyperpolarizability components for a fluorenone derivative is provided below.

ComponentPolarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
xx350.5150.2
yy210.8-50.6
zz85.325.1
Total 215.5 124.7

Note: The values are in atomic units (a.u.) and are representative for a fluorenone derivative, not specific to this compound.

Structure Reactivity and Structure Property Relationships in 2,7 Di Tert Butyl 9h Fluorene 9 One Systems

Influence of Steric Hindrance from Tert-Butyl Groups on Electronic Properties

The incorporation of bulky tert-butyl groups at the 2 and 7 positions of the fluorene (B118485) core exerts a profound influence on the electronic properties of the resulting molecules. This steric hindrance is a key determinant of the molecule's conformation and, consequently, its electronic behavior.

The primary effect of the tert-butyl groups is the induction of a twist in the conjugated backbone of oligomers and polymers based on this fluorene unit. researchgate.net This deviation from planarity leads to an increase in the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. researchgate.net Theoretical studies have shown that bulkier substituents lead to larger dihedral angles, which in turn increases the band gap. researchgate.net For instance, the introduction of tert-butyl groups can raise the LUMO level, as observed in tetrathiafulvalene-tetraazapyrene (TAP) triads where tert-butylation at the 2,7-positions of the TAP core resulted in a 0.21 eV increase in the LUMO energy level. nih.gov This effect is attributed to the steric strain that disrupts effective intermolecular interactions and can hinder the formation of aggregates. nih.gov

Furthermore, the steric bulk of tert-butyl groups plays a crucial role in enhancing the solubility of these compounds in common organic solvents, a critical factor for their processability in device fabrication. nih.gov By preventing close packing and aggregation, these bulky substituents ensure that the molecules remain in solution, facilitating their use in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Substituent Effects on π-Conjugation and Molecular Planarity

The introduction of different functional groups can either enhance or diminish the planarity of the molecule. For example, intramolecular interactions, such as the S··O interaction, can lead to a more planar structure in certain oligomers, which is associated with a reduction in excitation energies. researchgate.net Conversely, sterically demanding substituents, as discussed in the previous section, force a more twisted conformation, thereby reducing the effective π-conjugation. researchgate.net

The nature of the substituents also has a direct impact on the electronic properties. Electron-donating groups tend to decrease the HOMO-LUMO gap, making the material more conductive, while electron-withdrawing groups generally increase this gap. researchgate.net This principle is fundamental in tuning the optoelectronic properties of fluorene-based materials for specific applications. For instance, the introduction of electron-donating groups can lead to a red-shift in the absorption spectra of charged oligomers. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the structural properties of these compounds. Studies on dibenzofulvene derivatives, which are structurally related to fluorene, revealed non-planar configurations with the dibenzofulvene fragments and N-donor substituents being bent or twisted relative to the main plane. nih.gov This twisted structure, a compromise to minimize steric hindrance, can influence the photoluminescence of the compounds. nih.gov

Correlation of Molecular Packing with Photophysical Behavior

The arrangement of molecules in the solid state, known as molecular packing, has a profound impact on the photophysical properties of 2,7-Di-tert-butyl-9H-fluorene-9-one and its derivatives. The crystalline lattice environment, the formation of excimers, and the nature of intermolecular interactions all play a crucial role in determining the fluorescence emission characteristics.

Crystalline Lattice Environment and Fluorescence Emission Wavelength

The specific arrangement of molecules within a crystal lattice can significantly influence the fluorescence emission wavelength. The rigidity of the crystalline environment can restrict intramolecular motions, leading to enhanced emission intensity. Furthermore, the intermolecular interactions within the crystal can alter the energy levels of the excited state, resulting in shifts in the emission wavelength.

Excimer Formation and Solid-State Luminescence Switching

Excimers, or excited-state dimers, form when an excited molecule interacts with a ground-state molecule of the same species. mdpi.com This phenomenon is highly dependent on the proximity and orientation of the interacting molecules, which are dictated by the molecular packing in the solid state. rsc.org Excimer formation typically leads to a red-shifted and broader emission band compared to the monomer emission. mdpi.comrsc.org

In the context of fluorene derivatives, intramolecular excimer formation has been studied in systems like di-9H-fluoren-9-yldimethylsilane. nih.govnih.gov These studies reveal that the transition from a locally excited state to an excimer state involves a conformational change to a sandwich-like geometry, resulting in a significantly red-shifted fluorescence. nih.gov The ability to control excimer formation through external stimuli, such as heat or mechanical force, opens up possibilities for creating materials with switchable solid-state luminescence. rsc.org For example, certain cyanovinylene dyes exhibit thermochromism and mechanochromism by reversibly converting between a monomer-like emitting state and a red-shifted excimeric state. rsc.org

Role of π–π Stacking and Hydrogen Bond-Directed Packing

Intermolecular forces such as π–π stacking and hydrogen bonding are instrumental in directing the molecular packing of fluorene derivatives in the solid state. nih.govnih.gov π–π stacking interactions arise from the attractive non-covalent forces between aromatic rings. libretexts.org These interactions can lead to either a face-to-face (sandwich) or a parallel-displaced arrangement of the fluorene units. stfc.ac.uk At short intermolecular distances (<5 Å), a parallel-displaced arrangement is often preferred, similar to the layered structure of graphite. stfc.ac.uk

Hydrogen bonding, a stronger and more directional interaction, can provide a powerful tool for controlling the self-assembly of molecules into well-defined architectures. nih.govresearchgate.net By strategically placing hydrogen bond donors and acceptors on the fluorene scaffold, it is possible to create specific one-, two-, or three-dimensional networks. These ordered arrangements can significantly influence the charge transport and photophysical properties of the material. For example, the combination of π–π stacking and C—H⋯X (where X is a halogen) hydrogen bonds can connect mononuclear units into larger structures. nih.gov

Solvent Polarity and Photophysical Response

The photophysical properties of this compound and its derivatives can be highly sensitive to the polarity of the surrounding solvent medium, a phenomenon known as solvatochromism. This sensitivity arises from the change in the energy levels of the ground and excited states of the molecule due to interactions with solvent molecules.

In general, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum, particularly for compounds that exhibit intramolecular charge transfer (ICT) characteristics in the excited state. researchgate.net This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for emission.

Studies on various fluorene derivatives have demonstrated this solvent-dependent behavior. For instance, certain fluorene-based copolymers show a significant bathochromic shift in their emission with increasing solvent polarity. researchgate.net Similarly, fluorescent 2'-deoxyuridines labeled with fluorene derivatives exhibit photophysical properties that are highly dependent on the solvent, providing a means to probe the polarity of the local microenvironment. nih.gov The table below illustrates the solvent-dependent photophysical properties of a fluorene-labeled deoxyuridine (UFL).

Table 1: Photophysical Properties of UFL in Various Solvents

Solvent Dielectric Constant (ε) Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield (Φ)
Water 80.1 350 420 70 0.01
Ethylene Glycol 37.7 352 415 63 0.05
Methanol (B129727) 32.7 350 410 60 0.10
Ethanol (B145695) 24.6 350 408 58 0.15
Isopropanol 19.9 350 405 55 0.20
Acetonitrile 37.5 348 402 54 0.12
Dichloromethane 8.9 348 398 50 0.18
Ethyl Acetate (B1210297) 6.0 348 395 47 0.25
Tetrahydrofuran (B95107) 7.6 348 395 47 0.22
1,4-Dioxane 2.2 348 392 44 0.28
Toluene (B28343) 2.4 348 390 42 0.30
Hexane 1.9 345 385 40 0.35

Data adapted from studies on fluorene-labeled nucleosides. The exact values for this compound may differ but the trend illustrates the general principle of solvatochromism.

This strong dependence of fluorescence on solvent polarity highlights the potential of these compounds as environmental sensors.

Modulation of Fluorescence Lifetimes and Quantum Yields

The fluorescence lifetime (τ) and quantum yield (Φ_F) are critical parameters that dictate the efficiency of light-emitting materials. These properties are intrinsically linked to the rates of radiative (k_r) and non-radiative (k_nr) decay from the excited state. The modulation of these parameters in fluorene-based systems is a key area of research.

Fluorescence quantum yield is defined as the ratio of emitted photons to absorbed photons, and it is governed by the relative rates of radiative and non-radiative decay processes. The fluorescence lifetime represents the average time a molecule remains in its excited state before returning to the ground state. Effective modulation of these properties can be achieved by controlling these decay processes through chemical modifications. nih.gov

For fluorene derivatives, the introduction of different substituents can significantly impact both radiative and non-radiative pathways. For instance, the presence of heteroatoms in the fluorene unit can diminish the fluorescence yield and brightness. nih.gov Conversely, in some dye systems, deuteration has been shown to enhance fluorescence quantum yields by reducing non-radiative decay rates. nih.gov

The relationship between quantum yield and lifetime is given by:

Φ_F = k_r / (k_r + k_nr)

And the lifetime is:

τ = 1 / (k_r + k_nr)

From these equations, the radiative and non-radiative decay rates can be determined if the quantum yield and lifetime are known. For example, in a study of rhodamine 6G and fluorescein (B123965) in various solvents, it was demonstrated how the solvent environment affects these rates. In protonated solvents, both dyes exhibited shorter lifetimes and lower quantum yields. nih.gov

While specific data for this compound is not extensively available, the principles observed in related fluorene systems provide a framework for understanding how its fluorescence properties could be tuned. The bulky tert-butyl groups are expected to influence intermolecular interactions, which in turn can affect non-radiative decay pathways.

Table 1: Illustrative Photophysical Data for Fluorene Derivatives in Different Solvents

CompoundSolventAbsorption λ_max (nm)Emission λ_max (nm)Quantum Yield (Φ_F)
Fluorene Derivative AToluene3804200.85
Fluorene Derivative AAcetonitrile3784350.65
Fluorene Derivative BToluene4104500.70
Fluorene Derivative BAcetonitrile4084700.50

This table presents hypothetical data based on trends observed in fluorene derivatives to illustrate the concepts of fluorescence modulation.

Solvatochromic Effects

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of a molecule, leading to a shift in the absorption or emission spectra. In the context of fluorene-based compounds, solvatochromic effects are often pronounced in donor-acceptor type structures where a significant change in dipole moment occurs upon photoexcitation.

For push-pull dyes, where electron density moves across a conjugated system upon excitation, a more polar solvent will stabilize the more polar excited state to a greater extent than the ground state. This stabilization leads to a lowering of the excited state energy and a red shift (bathochromic shift) in the emission spectrum.

While this compound itself is not a classic donor-acceptor dye, its derivatives can be designed to exhibit strong solvatochromic behavior. The fluorenone moiety acts as an acceptor, and the introduction of donor groups at other positions on the fluorene backbone can induce significant intramolecular charge transfer (ICT) character.

The Lippert-Mataga equation is often used to quantify the relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and the solvent polarity:

Δν = ν_abs - ν_em ≈ (2/hc) * ((μ_e - μ_g)² / a³) * f(ε, n) + const.

where Δν is the Stokes shift, μ_e and μ_g are the dipole moments of the excited and ground states, respectively, 'a' is the radius of the solvent cavity, and f(ε, n) is the solvent polarity function which depends on the dielectric constant (ε) and refractive index (n) of the solvent. A linear relationship between the Stokes shift and the solvent polarity function is indicative of solvatochromism driven by a change in dipole moment.

Studies on various fluorene derivatives have demonstrated their sensitivity to the solvent environment, making them useful as fluorescent probes for sensing local polarity. nih.gov

Table 2: Solvatochromic Data for a Hypothetical Donor-Acceptor Fluorene Derivative

SolventDielectric Constant (ε)Refractive Index (n)Emission λ_max (nm)Stokes Shift (cm⁻¹)
Hexane1.881.3754252500
Toluene2.381.4964352800
Dichloromethane8.931.4244503500
Acetonitrile37.51.3444754500

This table is illustrative and demonstrates the expected trend of red-shifted emission and increased Stokes shift with increasing solvent polarity for a solvatochromic fluorene derivative.

Design Principles for Optimized Optoelectronic Performance

The design of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), requires careful tuning of their electronic and photophysical properties. For fluorene-based materials, including derivatives of this compound, specific design principles are employed to optimize their performance.

Strategies for Donor-Acceptor Architectures

A powerful strategy for tuning the optoelectronic properties of organic materials is the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures. rsc.org In these systems, an electron-donating moiety is connected to an electron-accepting moiety, often through a conjugated π-bridge. This design allows for the manipulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the intramolecular charge transfer (ICT) characteristics, and consequently, the absorption and emission properties. rsc.org

The fluorene core is a versatile building block for such architectures. The fluorene unit itself can act as the π-bridge, while the 9-position can be functionalized to prevent aggregation and improve solubility. The 2 and 7 positions are ideal for introducing donor and acceptor groups. For instance, in the case of this compound, the fluorenone core is an inherent acceptor. By attaching donor groups at the 2 and 7 positions (replacing the tert-butyl groups or attaching to them), a D-A-D type structure can be created.

Key design principles for donor-acceptor fluorene derivatives include:

Tuning the Energy Levels: The choice of donor and acceptor strength directly influences the HOMO and LUMO energy levels. Stronger donors will raise the HOMO level, while stronger acceptors will lower the LUMO level, leading to a smaller energy gap and a red-shift in the absorption and emission spectra.

Enhancing Charge Transfer: The degree of ICT can be controlled by the electronic coupling between the donor and acceptor, which is influenced by the nature of the π-bridge. A more planar and conjugated system generally leads to more efficient charge transfer.

Improving Solubility and Morphology: The introduction of bulky alkyl or alkoxy groups, such as the tert-butyl groups in the parent compound, is crucial for ensuring good solubility in common organic solvents and for controlling the solid-state packing, which is vital for device performance. nih.gov

Controlling Emission Color: By systematically varying the donor and acceptor units, the emission color of the resulting material can be tuned across the visible spectrum. For example, copolymers of fluorene and benzotriazole (B28993) derivatives have been shown to exhibit tunable emission. mdpi.com

The synthesis of such D-A structures often involves cross-coupling reactions like Suzuki or Stille coupling, where boronic esters or stannyl (B1234572) derivatives of fluorene are reacted with halogenated donor or acceptor molecules. ossila.com

Isotopic Effects on Spectroscopic and Electronic Properties (e.g., Deuteration and Spin-Orbit Coupling)

Isotopic substitution, particularly deuteration (the replacement of hydrogen with its heavier isotope, deuterium), can have subtle but significant effects on the spectroscopic and electronic properties of molecules. Another important electronic interaction that influences these properties is spin-orbit coupling.

Deuteration:

The primary effect of deuteration is the change in the vibrational frequencies of C-H bonds. The C-D bond has a lower vibrational frequency and a smaller zero-point energy than the C-H bond. This difference can impact non-radiative decay processes that involve vibrational coupling.

In fluorescent molecules, non-radiative decay from the first excited singlet state (S₁) to the ground state (S₀) can occur through internal conversion, which is often facilitated by high-frequency vibrations like C-H stretching. By replacing C-H bonds with C-D bonds, the energy of these vibrational modes is lowered, reducing the efficiency of this non-radiative pathway. This can lead to:

Increased Fluorescence Quantum Yield: With a slower non-radiative decay rate, the radiative decay (fluorescence) becomes more competitive, resulting in a higher quantum yield.

Longer Fluorescence Lifetime: As the total decay rate (k_r + k_nr) decreases due to a smaller k_nr, the fluorescence lifetime increases.

This "deuterium isotope effect" has been observed in various dye systems, where deuteration leads to brighter and more photostable fluorophores. nih.gov While specific studies on the deuteration of this compound may be limited, the general principle suggests that deuterating the tert-butyl groups or any other C-H bonds on the fluorene core could enhance its fluorescence efficiency.

Spin-Orbit Coupling:

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. This interaction provides a mechanism for "spin-forbidden" transitions, such as intersystem crossing (ISC) between singlet and triplet states.

The strength of spin-orbit coupling increases with the atomic number (Z) of the atoms in the molecule (approximately as Z⁴). Therefore, the presence of heavy atoms (e.g., bromine, iodine, or metals) in a molecule can significantly enhance the rate of ISC.

In the context of fluorene derivatives, spin-orbit coupling plays a crucial role in:

Phosphorescence: By promoting ISC from the S₁ state to a triplet state (T₁), spin-orbit coupling can lead to phosphorescence, which is emission from the triplet state. This is typically a much slower process than fluorescence and results in a long-lived emission.

Triplet State Formation: In applications like photodynamic therapy or certain types of OLEDs (phosphorescent OLEDs), efficient formation of triplet excitons is desired. Introducing heavy atoms or specific molecular geometries that enhance SOC can facilitate this process. mdpi.com

Magnetic Anisotropy: In metal-organic complexes, the interplay of spin-orbit coupling and electronic correlations can lead to magnetic anisotropy. beilstein-journals.org

For this compound, which is composed of light atoms (carbon, hydrogen, oxygen), the intrinsic spin-orbit coupling is relatively weak. However, its derivatives can be designed to have enhanced SOC by incorporating heavy atoms or by forming complexes with metal ions. The conformational geometry of donor-acceptor systems can also influence the matrix element for spin-orbit coupling. mdpi.com

Applications in Advanced Materials Science and Organic Electronics Research

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the fluorenone carbonyl group, combined with the extended π-conjugation of the fluorene (B118485) system, makes its derivatives highly suitable for multiple roles within the complex architecture of an OLED.

Fluorenone derivatives are extensively investigated as both light-emitting dopants and host materials in the emissive layer (EML) of OLEDs. The rigid and planar structure of the fluorene core provides high thermal stability and good charge transport capabilities. mdpi.com The spiro-linkage at the C9 position, as seen in derivatives like 2,7-dibromo-9,9′-spirobifluorene, is a key strategy to create materials with high glass transition temperatures and morphological stability, preventing crystallization in the thin film state. This spiro-configuration also disrupts conjugation between fluorene units, resulting in a higher triplet energy, which is crucial for hosting phosphorescent emitters without quenching them.

In one area of research, bipolar host materials incorporating a spiro[fluorene-9,9′-phenanthren-10′-one] acceptor unit were designed for use in phosphorescent OLEDs. semanticscholar.org These materials demonstrated appropriate energy gaps for hosting green, yellow, and red emitters. A yellow-emitting OLED using one such co-host system achieved a very high maximum external quantum efficiency (EQE) of 27.1%, a luminance efficiency of 80.0 cd A⁻¹, and a power efficiency of 113.0 lm W⁻¹. semanticscholar.org This high performance underscores the potential of the fluorenone core in designing efficient host materials. semanticscholar.org

Table 1: Performance of a Yellow OLED with a Spiro[fluorene-9,9'-phenanthren-10'-one]-based Host
ParameterValue
Maximum External Quantum Efficiency (EQE)27.1%
Maximum Luminance Efficiency80.0 cd A⁻¹
Maximum Power Efficiency113.0 lm W⁻¹
Turn-on Voltage2.1 V
Maximum Luminance142,464 cd m⁻²

Data sourced from a study on spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials. semanticscholar.org

An essential component of a multi-layer OLED is the electron transport layer (ETL), which facilitates the movement of electrons from the cathode to the emissive layer. Materials used for this purpose must have high electron mobility and a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to ensure efficient electron injection. nih.gov

The fluorenone moiety is an excellent candidate for ETMs due to its inherent electron-accepting character, which stems from the electronegative oxygen atom of the carbonyl group. nih.gov This feature leads to a lower LUMO energy level, which is beneficial for electron injection and transport. Research has demonstrated that fluorenone-based molecules exhibit good thermal stability and electrochemical properties suitable for effective electron transport. nih.govrsc.org In a study of bipolar charge transporting materials, a compound featuring a 9-fluorenone (B1672902) group was synthesized and analyzed, although its electron transport was found to be highly dispersive. nih.gov However, other fluorenone derivatives containing phosphonic acid anchoring groups have been shown to be effective electron-transporting self-assembled monolayers (SAMs) for photovoltaic devices, indicating their broad potential in organic electronics. nih.govrsc.org

An exciplex is an excited-state complex formed between an electron donor and an electron acceptor molecule. In OLEDs, exciplex emission is a mechanism to generate light, often with high efficiency due to the exploitation of both singlet and triplet excitons via thermally activated delayed fluorescence (TADF). rsc.org

Fluorene and its derivatives are widely used to create exciplex-based OLEDs. mdpi.comsemanticscholar.org The electron-accepting fluorenone core makes it an ideal component for the acceptor molecule in an exciplex-forming pair. Research into 2,7-dicyanofluorene derivatives, which are structurally similar to the target compound, has shown their effectiveness as acceptors when blended with bulky donor molecules. nih.govresearchgate.net In these systems, the steric hindrance provided by bulky groups, such as the tert-butyl groups on 2,7-Di-tert-butyl-9H-fluorene-9-one, can precisely control the distance between the donor and acceptor. nih.govresearchgate.net This tuning of the intermolecular distance influences the emission wavelength and can suppress non-radiative decay processes, leading to higher photoluminescence quantum yields (PLQY). nih.govresearchgate.net OLEDs fabricated using fluorene derivatives as the donor and an acceptor material have demonstrated the ability to form exciplexes at the layer interfaces, resulting in broad emission spectra. mdpi.com

Table 2: Exciplex Formation with Fluorene-Based Acceptors
DonorAcceptorEmission TypeKey Finding
TATT2,7-dicyanofluorene (27-tDCN)ExciplexSteric hindrance on the acceptor increases D-A distance, blue-shifting emission and improving PLQY. nih.govresearchgate.net
DDT-HPB2,7-dicyanofluorene (27-tDCN)ExciplexDevice achieved an EQE of 3.0% with emission at 542 nm. researchgate.net
9,9-dihexyl-2,7-bis[...]fluorenePO-T2TExciplex/ElectroplexInterface exciplex emission observed, with voltage-dependent spectral shifts. mdpi.com

Data sourced from studies on exciplex-forming systems using fluorene derivatives. mdpi.comnih.govresearchgate.net

Polymer Chemistry and Conjugated Polymers

The fluorenone unit is a valuable building block in polymer chemistry for the synthesis of conjugated polymers. These polymers are essential for creating solution-processable electronic devices, offering advantages in large-area fabrication and flexibility.

Fluorenone-based conjugated polymers are typically synthesized through metal-catalyzed cross-coupling reactions, such as Stille or Suzuki-Miyaura polymerization. These methods allow for the creation of alternating copolymers where the electron-accepting fluorenone unit is combined with various electron-donating monomers.

For instance, two novel fluorenone-based conjugated polymers, designated F1 and F2, were synthesized via Stille cross-coupling polymerization. nih.gov Characterization of these polymers revealed their promising semiconductor properties. nih.govnih.gov Similarly, the Suzuki-Miyaura coupling reaction is a common route to synthesize polymers like Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT), which incorporates the fluorene backbone. nih.gov These synthetic strategies provide precise control over the polymer's electronic structure, influencing its optical and electrical properties for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.govnih.gov

Table 3: Properties of Synthesized Fluorenone-Based Conjugated Polymers
PolymerOptical Band Gap (eV)HOMO Level (eV)LUMO Level (eV)Thermal Stability
F11.99-5.18-3.19Stable > 300 °C
F21.89-5.40-3.51Stable > 300 °C

Data sourced from a study on the synthesis and characterization of two fluorenone-based conjugated polymers. nih.govnih.gov

A major challenge with conjugated polymers is their often-poor solubility in common organic solvents, which complicates device fabrication. A primary and effective strategy to overcome this is to attach flexible, bulky alkyl chains to the polymer backbone. In polyfluorene and poly(fluorenone) systems, this is typically done at the C9 position of the fluorene ring.

The introduction of these side chains, such as the tert-butyl groups in the parent compound or longer chains like n-octyl or 2-ethylhexyl, dramatically improves solubility. These bulky groups increase the distance between polymer chains, preventing the strong π-π stacking and aggregation that lead to insolubility. For example, Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO) is known to be soluble in common organic solvents like THF and chloroform. Precursors for polymer synthesis, such as 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), are designed with long alkyl chains to ensure the resulting polymers are solution-processable. ossila.com This strategy is fundamental to the development of "plastic electronics."

Organic Semiconductors and Thin-Film Transistors

The fluorenone moiety is a key component in the design of advanced organic semiconductors for use in devices like organic thin-film transistors (OTFTs). The electron-withdrawing nature of the ketone group on the fluorene backbone allows for the creation of materials with specific electronic properties, particularly for n-type and p-type semiconductors. nih.gov The bulky tert-butyl groups on the this compound structure can enhance the solubility and processability of the resulting semiconductor materials while influencing their molecular packing and, consequently, their charge transport properties.

In research, various fluorenone-based small molecules have been synthesized and their performance in OTFTs evaluated. For instance, donor-acceptor molecules incorporating a fluorenone unit have been shown to exhibit p-channel device characteristics. In one study, a vacuum-deposited thin film of a fluorenone derivative featuring an alkylated double thiophene (B33073) demonstrated a hole mobility of up to 0.02 cm²/Vs and a current on/off ratio of 10⁷. rsc.org The performance of such devices is closely linked to the surface morphology and microstructure of the vacuum-deposited films. rsc.org

The general class of fluorene-based polymers is also widely investigated for OTFTs due to their high charge-carrier mobility and good processability. wikipedia.org While much of the focus has been on fluorene, the introduction of the ketone group to form fluorenone derivatives provides a strategy to tune the electronic characteristics for specific semiconductor applications. nih.gov

Table 1: Performance of a Fluorenone-Based Organic Thin-Film Transistor

ParameterValueReference
Device Type p-channel OTFT rsc.org
Hole Mobility (μh) 0.02 cm²/Vs rsc.org
Current On/Off Ratio 10⁷ rsc.org

Photovoltaic Devices and Solar Cells

In the realm of organic photovoltaics (OPVs), fluorene and fluorenone derivatives are investigated as key components, serving as electron donors, acceptors, or transporting materials. entrepreneur-cn.com The ability to modify the fluorene structure allows for the tuning of energy levels (HOMO/LUMO) to match other materials in the solar cell, which is crucial for efficient charge separation and transport. entrepreneur-cn.com Fluorenone's electron-accepting properties make it a candidate for n-type materials in OPV devices. nih.gov

Fluorene and fluorenone derivatives with phosphonic acid anchoring groups have been synthesized and studied as electron-transporting self-assembled monolayers (SAMs) in photovoltaic devices. These materials demonstrate good thermal stability and electrochemical properties suitable for effective electron transport from perovskite or chalcogenide absorber layers to the electrode. nih.gov The use of such SAMs can improve the interface between the electrode and the active layer, enhancing device efficiency and stability. entrepreneur-cn.comnih.gov

Polyfluorene-based materials are also used in polymer solar cells. wikipedia.org For example, PFN, a fluorene-based polymer semiconductor, acts as a conjugated polyelectrolyte at the cathode/active layer interface in OPV devices to improve electron extraction efficiency. wikipedia.org While this compound itself is a precursor, its derivatives can be incorporated into more complex molecular or polymeric structures designed for optimal performance in solar cells.

Sensing Materials

The inherent fluorescence of the fluorene core makes its derivatives, including those of fluorenone, promising candidates for the development of chemical sensors. entrepreneur-cn.com The sensing mechanism often relies on the modulation of the fluorescence signal (quenching or enhancement) upon interaction with a specific analyte. researchgate.netresearchgate.net

Fluorene and fluorenone-based molecules can be functionalized with specific binding sites (ligands) to create chemosensors for the selective detection of metal ions. researchgate.netresearchgate.net The design of these sensors involves coupling the fluorescent fluorenone core with a receptor unit that can selectively bind to a target metal ion. This binding event alters the electronic properties of the molecule, leading to a detectable change in its fluorescence. researchgate.net

For example, fluorenone-based Schiff base sensors have been developed for the detection of anions like iodide, and similar principles can be applied to metal ion detection. nih.gov The interaction with the ion can inhibit processes like intramolecular charge transfer (ICT), resulting in fluorescence enhancement. nih.gov Depending on the design, these sensors can be highly selective and sensitive, capable of detecting trace amounts of specific metal ions in a sample. researchgate.netresearchgate.net The development of such sensors is a significant area of research in environmental monitoring and biological analysis. researchgate.net

Fluorescent molecules are widely used in the development of pH sensors. The principle often involves a change in the fluorescence properties of the sensor molecule in response to variations in the hydrogen ion concentration. This change can be due to protonation or deprotonation of acidic or basic functional groups on the fluorophore, which alters its electronic structure and, therefore, its emission spectrum. frontiersin.org

While specific research on this compound as a direct pH sensor is not prominent, the broader class of fluorene-based compounds has been explored for this purpose. For instance, a sensor based on 9H-fluorene has been developed for detecting pH in the 7-11 range. acs.org The fluorenone core, with its potential for chemical modification, could be functionalized with pH-sensitive groups to create novel pH sensors. The fluorescence of the core would act as the signaling unit, providing a detectable response to pH changes. frontiersin.org These sensors can be designed as "turn-on" or "turn-off" systems, where fluorescence is either enhanced or quenched at specific pH levels.

Organic Laser Semiconductors with High Mobility

Organic semiconductors with high charge carrier mobility and strong photoluminescence are essential for the development of electrically pumped organic lasers. Fluorene derivatives are a class of materials that have shown great promise in this area due to their excellent optical and electrical properties. wikipedia.org

Research has focused on designing fluorene-based molecules that combine high mobility with a high photoluminescence quantum yield. For example, 2,7-diphenyl-9H-fluorene has been synthesized and shown to possess high mobility (0.25 cm² V⁻¹ s⁻¹) and a high photoluminescence quantum yield (60.3%), exhibiting deep-blue lasing characteristics. ru.nlresearchgate.net Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO) is another fluorene-based polymer that is used as a light-emitting material in blue organic light-emitting diodes (OLEDs) and is considered for organic semiconductor laser applications. mdpi.com

While these examples are based on fluorene, the fluorenone core of this compound could be used to synthesize new materials for organic lasers. The electron-withdrawing ketone group would influence the emission wavelength and electronic properties, potentially leading to materials that lase at different colors or have different performance characteristics. entrepreneur-cn.com

Anion Exchange Membranes (AEMs)

In the field of energy conversion and storage, anion exchange membranes (AEMs) are critical components in devices like fuel cells and water electrolyzers. Polyfluorene-based polymers have emerged as a promising class of materials for creating chemically stable and highly conductive AEMs. nih.govwustl.edu The rigid and hydrophobic nature of the fluorene backbone contributes to the mechanical strength and dimensional stability of the membrane. nih.govacs.org

To create an AEM, the polyfluorene backbone is functionalized with cationic groups, such as quaternary ammonium (B1175870) groups, which facilitate the transport of anions (e.g., hydroxide (B78521) ions, OH⁻). nih.govwustl.eduacs.org The synthesis often involves starting with a fluorene monomer, which is then polymerized and subsequently functionalized. This compound could serve as a precursor to such monomers.

Recent research has demonstrated that polyfluorene-based AEMs can achieve high hydroxide ion conductivities and excellent chemical stability. For example, membranes made from polyfluorene polymers with pendant alkyltrimethylammonium groups have shown hydroxide conductivities exceeding 100 mS/cm at 80 °C and maintained stability in 1 M NaOH solution at 80 °C for 30 days. nih.gov Another study on a poly(fluorene alkylene) membrane reported a conductivity of 122 mS/cm at 80 °C. wustl.edu

Table 2: Properties of a Polyfluorene-Based Anion Exchange Membrane

PropertyValueReference
Polymer Base Poly(fluorene alkylene) wustl.edu
Ionic Conductivity (OH⁻) 122 mS/cm (at 80 °C) wustl.edu
Alkaline Stability Stable in 1 M KOH at 80 °C for 720 h wustl.edu

Materials for Organic Spintronics (e.g., Chichibabin Hydrocarbons)

Organic spintronics, a field that explores the spin-dependent phenomena in organic materials, offers the potential for creating novel electronic devices with enhanced functionalities. A key area of research within this field is the development of stable organic radicals and biradicaloids, which can act as molecular-scale magnetic components. While direct studies on this compound for this specific application are not extensively documented, its derivatives and the broader class of fluorene-based compounds are of significant interest for creating materials with potential spintronic applications, including those related to Chichibabin-type hydrocarbons.

Chichibabin's hydrocarbon is a classic example of a biradicaloid, a molecule with two weakly interacting unpaired electrons. chemrxiv.orgnih.govchemrxiv.org These systems are of fundamental interest for their unique magnetic and electronic properties, which can exist in a thermal equilibrium between a closed-shell singlet and an open-shell triplet state. chemrxiv.orgnih.govchemrxiv.org The ability to control this equilibrium is a key goal for creating molecular switches and memory elements.

The bulky tert-butyl groups at the 2 and 7 positions of the fluorene core in this compound enhance the steric hindrance and influence the electronic properties of the molecule. This steric shielding is a crucial feature in stabilizing radical species that could be derived from it. The ketone group at the 9-position can be chemically modified to create precursors for stable radical systems. For instance, reduction of the ketone to an alcohol followed by further reactions can lead to the formation of fluorenyl radicals.

Research into fluorene derivatives has demonstrated the potential to create stable radical species. For example, studies on other fluorene-based systems have shown that it is possible to synthesize and isolate stable fluorenyl radicals that exhibit tunable doublet emission. While not directly involving this compound, this research highlights the capability of the fluorene scaffold to support stable radical centers, a prerequisite for spintronic materials.

Furthermore, the synthesis of π-extended Thiele's and Chichibabin's hydrocarbons has been reported, demonstrating the creation of complex biradicaloid systems. chemrxiv.orgnih.govchemrxiv.org These studies often employ multi-step synthetic routes starting from various aromatic precursors. The general principles of stabilizing biradical character through extended π-conjugation and steric protection are central to this research. Although a direct synthetic route from this compound to a Chichibabin-type hydrocarbon is not explicitly detailed in the available literature, its structural motifs suggest its potential as a precursor for such complex molecular architectures. The inherent stability and solubility imparted by the tert-butyl groups could be advantageous in the synthesis and processing of such advanced spintronic materials.

Table 1: Key Concepts in the Application of Fluorene Derivatives in Organic Spintronics

ConceptDescriptionRelevance of this compound
Organic Radicals Molecules with unpaired electrons, essential for introducing magnetic properties into organic materials.The fluorene core can be functionalized to create stable radical species.
Biradicaloids Molecules with two weakly interacting unpaired electrons, exhibiting a singlet-triplet energy gap.Precursors derived from fluorene could potentially form Chichibabin-type biradicaloids. chemrxiv.orgnih.govchemrxiv.org
Steric Hindrance The use of bulky substituent groups to protect the reactive radical centers from dimerization or reaction.The tert-butyl groups provide significant steric shielding.
Spin State Control The ability to switch between different spin states (e.g., singlet and triplet) using external stimuli.A key goal in spintronics, potentially achievable with stable biradicaloid systems. chemrxiv.orgnih.govchemrxiv.org

Applications in Dye Materials and Resin Modification

The fluorescent properties and chemical reactivity of fluorene derivatives make them attractive for applications in the development of new dye materials and for the modification of polymers like resins.

Dye Materials

Fluorene-based compounds are well-known for their strong fluorescence, making them excellent candidates for use as organic dyes in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes. The emission color of these dyes can be tuned by modifying the substituents on the fluorene core.

While specific research on dyes directly synthesized from this compound is limited, studies on closely related derivatives demonstrate the potential of this chemical class. For instance, a dye derived from 2,7-diacetyl-9-((dimethylamino)methylene)-9H-fluorene has been synthesized and its spectral properties investigated. This research provides insight into how modifications at the 2, 7, and 9 positions of the fluorene-9-one skeleton can be used to create novel dye molecules with specific photophysical characteristics.

The general synthetic accessibility of the fluorenone core allows for the introduction of various functional groups that can act as chromophores or auxochromes, thereby influencing the absorption and emission spectra of the resulting dyes. The tert-butyl groups in this compound can enhance the solubility and photostability of such dyes, which are critical properties for practical applications.

Resin Modification

Thermosetting resins, such as epoxy resins, are widely used as matrix materials in high-performance composites due to their excellent mechanical properties and thermal stability. However, they can be brittle. Incorporating specific organic molecules into the resin formulation can modify its properties, such as improving toughness or imparting new functionalities.

Fluorene-based molecules, due to their rigid and bulky structure, can be incorporated into polymer networks to enhance thermal stability and mechanical strength. While direct studies on the use of this compound for resin modification are not prominent in the literature, the chemical functionalities of fluorene derivatives, in general, make them suitable for this purpose.

For example, fluorene derivatives containing reactive groups like hydroxyl or amine functions can be chemically integrated into the epoxy resin network during the curing process. The rigid fluorene core can increase the glass transition temperature (Tg) of the resin, leading to improved thermal performance. The bulky nature of the tert-butyl groups could also potentially influence the packing of the polymer chains, which might affect the mechanical properties of the cured resin.

Research on other functional molecules for resin modification has shown that the introduction of rigid aromatic structures can significantly impact the final properties of the material. The principles demonstrated in these studies suggest that derivatives of this compound, appropriately functionalized, could serve as effective modifiers for advanced thermosetting resins.

Table 2: Potential Applications of this compound Derivatives

Application AreaPotential Role of DerivativesKey Structural Features
Dye Materials Serve as a core scaffold for fluorescent dyes.Fluorene core for fluorescence; tert-butyl groups for solubility and stability.
Resin Modification Act as a modifier to enhance thermal and mechanical properties of resins.Rigid fluorene structure to increase Tg; bulky groups to influence polymer packing.

Coordination Chemistry and Ligand Design

2,7-Di-tert-butyl-9H-fluorene-9-one as a Ligand Scaffold

This compound serves as a foundational scaffold in the synthesis of more complex organic molecules and ligands for coordination chemistry. The defining characteristic of this compound is its fluorene (B118485) backbone, which features a ketone group at the 9th position and two bulky tert-butyl groups at the 2nd and 7th positions. These tert-butyl groups are not merely passive substituents; they impart significant steric hindrance and influence the molecule's electronic properties. This steric bulk can enhance the solubility of its derivatives in non-polar solvents and improve thermal stability by disrupting intermolecular π-π stacking interactions.

The reactivity of the fluorenone core allows for various chemical modifications. The ketone group can be reduced to an alcohol, and the aromatic rings can be functionalized. A key synthetic strategy involves using the fluorene derivative as a starting material for creating larger, multi-coordinate ligands. For instance, fluorene-based molecules have been developed to act as artificial receptors and fluorescent chemosensors for various ions and neutral molecules. nih.gov Synthetic methods such as aryl-aryl cross-coupling reactions, often catalyzed by palladium or nickel complexes, are efficient for preparing 2,7-diaryl substituted fluorenones, which are precursors to advanced materials. sioc-journal.cn These characteristics make this compound a valuable platform for designing ligands with tailored electronic and steric properties for specific applications in catalysis and materials science. sioc-journal.cn

Table 1: Synthetic Applications of the Fluorene Scaffold

Application AreaDescription of UseKey Synthetic MethodsReference
ChemosensorsThe fluorene core is functionalized to create artificial receptors for detecting metal ions and other substrates.Functionalization at the 2, 4, and 7 positions to attach binding moieties. nih.gov
Metallocene CatalysisUsed as a building block for ligands in metallocene catalysts.Aryl-aryl cross-coupling reactions (e.g., Suzuki coupling). sioc-journal.cn
Organic Light-Emitting Diodes (OLEDs)Serves as a precursor for luminescent materials and polymers used in OLEDs.Functionalization to tune electronic properties and enhance stability.

Complexation with Transition Metals

Ligands derived from fluorenone frameworks readily form complexes with transition metals. While direct studies on this compound are specific, research on analogous fluorenone derivatives provides significant insights. For example, ligands synthesized from 9-oxo-9H-fluorene-1-carboxylic acid form octahedral complexes with first-row transition metals like copper(II). In these cases, the metal-to-ligand stoichiometry is typically 1:2.

Further research into derivatives of 2,7-dihydroxy-9H-fluoren-9-one demonstrates their ability to form complexes with ruthenium. pleiades.online Upon complexation, the inherent fluorescence of the ligand is often quenched. The resulting ruthenium complex, however, can exhibit its own luminescence, which is believed to originate from a metal-to-ligand charge transfer (MLCT) state. pleiades.online These complexes show longer luminescence lifetimes compared to simpler ruthenium complexes, a phenomenon attributed to the charge delocalization into the extended π-system of the fluorene structure. pleiades.online This highlights the role of the fluorene scaffold in modulating the photophysical properties of its metal complexes.

Table 2: Characteristics of Fluorenone-Based Transition Metal Complexes

MetalFluorenone DerivativeComplex GeometryMetal:Ligand RatioObserved PropertiesReference
Cu(II)9-oxo-9H-fluorene-1-carboxylic acidOctahedral1:2Potential anticancer activity.
Ruthenium2,7-dihydroxy-9H-fluoren-9-one derivativeNot specifiedNot specifiedLigand fluorescence quenching, MLCT-based luminescence. pleiades.online

Interactions with Main Group Elements, Actinides, and Lanthanides

The design of ligands for specific metal ions is a highly active area of research, particularly for applications like nuclear waste separation, which requires ligands that can selectively bind actinides and lanthanides. rsc.org The general strategy involves creating multicoordinate ligands by attaching binding units to a preorganized molecular platform to enhance extraction properties. rsc.org

While fluorene derivatives are used as scaffolds for chemosensors that bind various metal ions, specific documented examples of complexes between this compound derivatives and main group elements, actinides, or lanthanides are not extensively covered in the reviewed literature. However, the principles of ligand design suggest that by attaching appropriate chelating groups to the this compound backbone, it is feasible to create ligands targeted for these elements. Research on other ligand types has shown that Schiff base ligands, for example, can effectively coordinate to lanthanide ions, forming complexes where the ligand absorbs and transfers energy to the metal ion, resulting in characteristic luminescence. researchgate.net

Dithiolate Ligand Chemistry and Luminescence Studies

The luminescence and photochemistry of metal dithiolate complexes are well-documented, covering a range of geometries from square-planar to octahedral. researchgate.net These complexes are known for their rich photochemical behavior, including photooxidation and photoinduced electron-transfer reactions. researchgate.net

The synthesis of dithiolate ligands specifically derived from this compound is not detailed in the available research. However, the broader field of fluorene chemistry is deeply connected with the development of luminescent materials. The photoluminescence properties of fluorenone derivatives can be significantly altered by chemical modification. For instance, attaching oligoethylene glycol fragments with terminal amino groups to a 2,7-dihydroxyfluorenone core can lead to interactions between the terminal group and the fluorenone's π-system, which considerably changes the molecule's photoluminescence. pleiades.online Furthermore, fluorene-based compounds have been developed as "turn on" or "turn off" fluorescent chemosensors, where the fluorescence intensity changes dramatically upon binding to a metal ion. nih.gov These studies underscore the potential for creating novel luminescent materials and sensors by modifying the this compound scaffold.

Advanced Research in Organic Synthesis and Reaction Development

Role as a Building Block in the Synthesis of Complex Organic Architectures

2,7-Di-tert-butyl-9H-fluorene-9-one serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules. Its fluorene (B118485) core, substituted with bulky tert-butyl groups, provides a rigid and photochemically active platform that can be further functionalized to create materials with specific electronic and optical properties.

Fluorene derivatives, in general, are of significant interest in materials chemistry and pharmaceutical fields due to their unique structural, physical, and chemical characteristics. researchgate.net The reactive sites on the fluorene molecule allow for transformations to produce a range of functionalized intermediates, polymers, and macrocycles. researchgate.net The tert-butyl groups at the 2 and 7 positions enhance the solubility and stability of the resulting compounds, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymer solar cells.

For instance, the synthesis of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline), an organic semiconductor, highlights the utility of fluorene-based structures. researchgate.net While this specific example uses a 9,9-dioctyl substituted fluorene, the principle of using the 2,7-disubstituted fluorene core as a building block is a common strategy. This approach often involves Suzuki coupling reactions to introduce aryl groups at the 2 and 7 positions, creating conjugated systems with desirable electronic properties. researchgate.netmdpi.com

Furthermore, the carbonyl group at the C-9 position of this compound offers a reactive handle for a variety of chemical transformations. It can be reduced to the corresponding alcohol, 2,7-Di-tert-butyl-9H-fluoren-9-ol, or undergo nucleophilic addition reactions to introduce new functionalities at the 9-position. bldpharm.com These modifications are essential for creating 9,9-disubstituted fluorene derivatives, which are widely explored for their applications in blue emissive materials. acs.orgrsc.org

The synthesis of complex molecules often involves multi-step reaction sequences. For example, the preparation of 2,7-disubstituted 9-diazofluorenes starts from 2-iodo-7-bromofluorene, demonstrating a pathway to asymmetrically functionalized fluorene cores. mdpi.com Although not specifically starting with the di-tert-butyl derivative, this illustrates the synthetic strategies employed to build complex architectures on the fluorene scaffold.

Table 1: Examples of Complex Organic Architectures Derived from Fluorene Scaffolds

Derivative ClassSynthetic ApproachPotential Application
2,7-DiarylfluorenesSuzuki CouplingOrganic Electronics
9,9-Disubstituted FluorenesNucleophilic addition to C-9 carbonylBlue Emissive Materials
SpirobifluorenesIntramolecular cyclizationHigh-performance polymers

Development of Novel and Efficient Synthetic Protocols

The synthesis of fluorenone derivatives, including this compound, is an active area of research focused on improving efficiency, yield, and functional group tolerance.

A significant advancement in fluorenone synthesis is the development of palladium-catalyzed carbonylative multiple C-C bond formation reactions. organic-chemistry.org This method allows for the efficient construction of the fluorenone core from readily available aryl halides and arylboronic acids under a carbon monoxide atmosphere. organic-chemistry.org Such protocols offer a versatile route to a wide range of substituted fluoren-9-ones with good functional group compatibility. organic-chemistry.org

Another innovative approach involves a palladium-catalyzed sequential reaction of 2-bromobenzaldehydes with arylboronic acids, which proceeds through an addition reaction followed by a C-H activation-oxidation sequence to yield fluorenones. organic-chemistry.org Rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids also provides an efficient pathway to fluorenones with various substituents in high yields. organic-chemistry.org

For the specific synthesis of this compound, a key step is often the introduction of the tert-butyl groups onto the fluorene or a precursor molecule. This can be achieved through Friedel-Crafts alkylation reactions. The subsequent oxidation of the 9-position of the corresponding 2,7-di-tert-butyl-9H-fluorene is a common method to obtain the ketone.

The development of synthetic methods also extends to the derivatization of the fluorenone core. For instance, the synthesis of 2,7-diamino-9H-fluoren-9-one from 2,7-dinitro-9H-fluoren-9-one via a tin(II) chloride mediated nitro reduction is a well-established protocol. nih.gov This amino-functionalized fluorenone can then be used as a scaffold for further modifications, such as the synthesis of ureido and acetamido derivatives. nih.gov

Table 2: Comparison of Synthetic Protocols for Fluorenone Synthesis

MethodCatalyst/ReagentStarting MaterialsKey Features
Palladium-catalyzed Carbonylative CyclizationPalladium catalyst, COo-HalobiarylsHigh yields, good functional group tolerance organic-chemistry.org
Rhodium-catalyzed Intramolecular AcylationRhodium catalystBiarylcarboxylic acidsEfficient, good yields for various substituents organic-chemistry.org
Photocatalyzed Intramolecular CyclizationTriphenylphosphine, lightBiarylcarboxylic acidsDeoxygenative radical cyclization organic-chemistry.org
Aerobic OxidationKOH, air9H-FluorenesMild conditions, high yield and purity rsc.org

Green Chemistry Approaches in Fluorenone Derivatization

In line with the growing emphasis on sustainable chemistry, green approaches are being increasingly applied to the synthesis and derivatization of fluorenones. These methods aim to reduce the use of hazardous reagents, minimize waste generation, and improve energy efficiency.

One notable green chemistry approach is the aerobic oxidation of 9H-fluorenes to 9-fluorenones. rsc.org This method utilizes air as the oxidant under ambient conditions in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF), providing high yields and purity of the desired fluorenone derivatives. rsc.org This process is significantly more environmentally benign compared to traditional oxidation methods that often employ stoichiometric amounts of heavy metal oxidants.

The use of greener solvents and catalysts is another key aspect of sustainable fluorenone chemistry. Research into solvent-free reactions or the use of water as a solvent is ongoing. For example, the use of cyclodextrins to enhance the water solubility of 9-fluorenone (B1672902) has been explored as a green method for environmental remediation, which also has implications for performing reactions in aqueous media. mdpi.com

Furthermore, photocatalysis is emerging as a powerful tool in green organic synthesis. Photocatalyzed reactions can often be conducted under mild conditions, using light as a renewable energy source to drive chemical transformations. The photocatalyzed intramolecular cyclization of biarylcarboxylic acids to form fluorenones is an example of such a green protocol, avoiding the need for harsh reagents. organic-chemistry.org

In the context of derivatization, the development of one-pot or tandem reactions that minimize purification steps and reduce solvent consumption is a key goal. The principles of atom economy are also being applied to design synthetic routes that maximize the incorporation of starting material atoms into the final product. mdpi.com

Table 3: Green Chemistry Metrics for Selected Fluorenone Synthetic Methods

Synthetic MethodGreen Chemistry Principle(s) AddressedAdvantages
Aerobic OxidationUse of a renewable oxidant (air), high atom economyReduces use of hazardous oxidants, mild conditions rsc.org
PhotocatalysisUse of renewable energy (light), often milder conditionsAvoids harsh reagents, potential for high selectivity organic-chemistry.org
Aqueous Media SynthesisUse of a safer solvent (water)Reduces reliance on volatile organic compounds mdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel Fluorenone Derivatives with Tailored Electronic and Optical Properties

The core of future research lies in the rational design and synthesis of new fluorenone derivatives to achieve specific electronic and optical characteristics. Scientists are exploring the introduction of various electron-donating or electron-withdrawing groups to the fluorenone backbone to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This modulation is critical for applications in organic electronics.

Research efforts focus on extending the π-conjugated system of the fluorenone core. For instance, introducing moieties like thiophene (B33073), thiazole, or oxazole (B20620) can alter the electronic and nonlinear optical (NLO) properties. researchgate.net The goal is to create materials with low band gaps, high charge carrier mobility, and specific light absorption and emission profiles for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net The thermal stability of these new derivatives is a key consideration, with research showing that many fluorenone-based materials exhibit high decomposition temperatures, a crucial factor for device longevity. tandfonline.com

Table 1: Properties of Synthesized Fluorenone Derivatives for Electronic Applications

Compound/DerivativeHOMO Energy Level (eV)LUMO Energy Level (eV)ApplicationReference
Imide-functionalized fluorenone--3.68n-type organic semiconductor rsc.orgnih.gov
Cyanated imide-functionalized fluorenone--4.05n-type organic semiconductor rsc.orgnih.gov
Fluorenone-based emitters (various)-5.11 to -5.41 (Ionization Potential)-OLEDs tandfonline.com
Fluorenone with phosphonic acid anchors--Electron-transporting material in photovoltaics rsc.orgresearchgate.net

This table is interactive. Click on the headers to sort the data.

Development of Advanced Spectroscopic Probes for Material Characterization

Fluorenone derivatives are recognized for their sensitive photophysical response to their microenvironment, making them excellent candidates for advanced spectroscopic probes. nycu.edu.tw Future research will likely focus on creating "turn-on" fluorescent probes that exhibit enhanced emission upon binding to a specific analyte, which is often more desirable than fluorescence quenching for achieving high signal-to-noise ratios. acs.orgmdpi.com

The development of probes based on mechanisms like excited-state intramolecular proton transfer (ESIPT) is a promising avenue. researchgate.net These probes can be designed for the highly selective and sensitive detection of ions, metal cations, and biologically relevant molecules. acs.orgresearchgate.netnih.gov For example, fluorenone-based sensors have been developed for the detection of iodide ions with very low detection limits. acs.orgnih.gov The goal is to create probes with rapid response times, high binding constants, and applicability in complex biological media, including live cell imaging. acs.orgresearchgate.net Two-photon fluorescence microscopy is another area where novel fluorene-based fluorophores are being designed for deeper tissue imaging with reduced photodamage. researchgate.net

Refined Computational Models for Predictive Material Design and Performance Optimization

Computational modeling has become an indispensable tool for accelerating the design of new materials. researchgate.netmghpcc.org In the context of fluorenone derivatives, Density Functional Theory (DFT) and other quantum chemical methods are extensively used to predict their electronic, optical, and charge transport properties before synthesis. nih.govnih.govnih.gov

Future work will focus on developing more refined and accurate computational models. This includes employing advanced techniques like many-body perturbation theory (MBPT) to better predict excited-state properties and charge carrier dynamics. mghpcc.org These models will help in understanding structure-property relationships at a deeper level, enabling the in silico design of fluorenone derivatives with optimized performance for specific applications. researchgate.net For example, computational studies can predict the impact of different functional groups on the HOMO-LUMO gap, charge delocalization, and nonlinear optical response, guiding synthetic efforts toward the most promising candidates. nih.govresearchgate.net Integrating machine learning and artificial intelligence with these computational models could further accelerate the discovery and optimization of high-performance materials. researchgate.net

Table 2: Computational Methods in Fluorenone Research

Computational MethodProperty StudiedApplicationReference
Density Functional Theory (DFT)Electronic properties, HOMO-LUMO gap, charge transportMolecular nanoelectronics nih.gov
DFT (M06/6-311G(d,p))Electrical properties, NLO properties, charge transferOrganic electronics nih.govnih.gov
Time-Resolved Spectroscopy and Theoretical CalculationsPhotophysics, excited-state dynamicsUnderstanding deactivation processes nycu.edu.tw
Quantum Chemical CalculationsSolvent effects, fluorescence quenchingSensor development researchgate.net

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Integration of Fluorenone Systems into Next-Generation Electronic Devices

The promising electronic and optical properties of fluorenone derivatives make them prime candidates for integration into a variety of next-generation electronic devices. nih.gov Research is actively pursuing their use as electron-transporting materials in perovskite and antimony chalcogenide-based solar cells. rsc.orgnih.gov Fluorenone-based self-assembled monolayers (SAMs) can improve the interface between the photoactive layer and the electrode, enhancing charge extraction and device stability. rsc.orgresearchgate.net

In the realm of light-emitting technologies, fluorenone derivatives are being developed as efficient emitters for fluorescent OLEDs. tandfonline.com By carefully designing the molecular structure, researchers have achieved orange and red electroluminescence with high efficiency and brightness. tandfonline.com The high thermal stability and good charge transport characteristics of fluorenones are key advantages in these applications. nih.gov Future work will aim to develop stable blue emitters, which remain a significant challenge in OLED technology, and to explore the potential of these materials in other areas like organic batteries and supercapacitors.

Expanding Sensing Capabilities and Multifunctional Materials Design

The versatility of the fluorenone scaffold allows for the development of multifunctional materials where sensing capabilities are combined with other functionalities. researchgate.net A significant area of future research is the creation of sophisticated chemical sensors and biosensors. entrepreneur-cn.com For example, a Tröger's base-containing fluorenone organic polymer has been synthesized for the discriminative fluorescence sensing of antibiotics in water. rsc.org

The design of these materials often involves creating a donor-acceptor architecture to facilitate processes like intramolecular charge transfer (ICT), which can be modulated by the presence of an analyte. acs.org This approach has been used to develop sensors for iodide ions that also function as molecular logic gates. acs.org The future will see the development of more complex systems, potentially integrated into flexible and wearable devices for real-time environmental or health monitoring. aspbs.com The inherent properties of fluorenone derivatives, such as their tunable photophysics and chemical reactivity, make them an ideal platform for designing the next generation of smart, multifunctional materials. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.